molecular formula C6H5N5S B187078 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 138588-23-5

3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B187078
CAS No.: 138588-23-5
M. Wt: 179.21 g/mol
InChI Key: MNWYXJXDGKCBFV-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry, combining a pyrazine ring with a 1,2,4-thiadiazole scaffold. This structure is a key motif in the exploration of novel therapeutics, particularly as a macrofilaricidal agent for the treatment of neglected filarial diseases such as onchocerciasis (river blindness) and lymphatic filariasis . Research indicates that derivatives based on the 1,2,4-thiadiazole core demonstrate potent ex vivo activity against adult-stage filarial worms, addressing a critical unmet need for treatments that target the adult, long-lived parasitic stage . The integration of the pyrazine ring is a strategic feature in drug design, with recent studies highlighting the potential of pyrazine-thiadiazole hybrids as antimicrobial agents . These hybrids have shown promising activity against various bacterial and fungal strains, with some compounds exhibiting potent inhibition of the dihydrofolate reductase (DHFR) enzyme, a validated antimicrobial target . Furthermore, the 1,2,4-thiadiazole scaffold is recognized for its metabolic stability, making it a valuable core structure in lead optimization efforts to develop compounds with improved pharmacokinetic properties . This reagent is an essential building block for researchers engaged in the synthesis and biological evaluation of new chemical entities for infectious diseases and antiparasitic therapy development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrazin-2-yl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5S/c7-6-10-5(11-12-6)4-3-8-1-2-9-4/h1-3H,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWYXJXDGKCBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616983
Record name 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138588-23-5
Record name 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a plausible synthetic pathway for 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, pyrazine-2-carboxamidoxime, followed by its conversion to the target 1,2,4-thiadiazole. This document includes detailed experimental protocols, a summary of quantitative data from analogous reactions, and visualizations of the chemical synthesis and experimental workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step sequence. The first step involves the synthesis of the crucial intermediate, pyrazine-2-carboxamidoxime, from pyrazine-2-carbonitrile. The subsequent step is the construction of the 5-amino-1,2,4-thiadiazole ring via the cyclization of an imidoyl thiourea intermediate, which is generated in situ from the amidoxime.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Pyrazine-2-carboxamidoxime cluster_step2 Step 2: Synthesis of this compound A Pyrazine-2-carbonitrile B Pyrazine-2-carboxamidoxime A->B Hydroxylamine, Base, Solvent C Pyrazine-2-carboxamidoxime D Imidoyl thiourea intermediate (in situ) C->D KSCN, HCl E This compound D->E Oxidative Cyclization (e.g., I₂, Base) Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start reaction1 Step 1: Amidoxime Formation start->reaction1 reaction2 Step 2: Thiadiazole Formation & Cyclization reaction1->reaction2 quench Quenching reaction2->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize

An In-Depth Technical Guide on 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine: A Molecule of Untapped Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the current, albeit limited, publicly available information on the chemical properties of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine. Extensive searches have revealed a significant gap in the scientific literature regarding this specific heterocyclic compound. Consequently, this document will leverage data from closely related analogues and general principles of heterocyclic chemistry to provide a foundational understanding of its synthesis, potential biological activities, and key chemical characteristics. It is important to note that the experimental protocols and detailed data presented herein are representative and intended to guide future research endeavors.

Chemical Identity and Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₆H₅N₅S
Molecular Weight 179.20 g/mol
Appearance Likely a solid at room temperatureGeneral property of similar heterocyclic compounds
Solubility Expected to be soluble in organic solvents like DMSO and DMFGeneral property of similar heterocyclic compounds
XLogP3 ~1.5 - 2.5Prediction based on related structures
Hydrogen Bond Donors 1 (from the amine group)
Hydrogen Bond Acceptors 5 (from the nitrogen and sulfur atoms)

Note: These properties are predicted and require experimental verification.

The pyrazine ring, a diazine, is a common scaffold in medicinal chemistry, known to participate in hydrogen bonding and π-stacking interactions.[1] The 1,2,4-thiadiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, which has been explored for a wide range of biological activities.[2] The 5-amino substituent is a key functional group that can act as a hydrogen bond donor and a site for further chemical modification.

Synthesis and Characterization

A definitive, experimentally validated synthesis protocol for this compound is not documented in the public domain. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related 3-substituted-5-amino-1,2,4-thiadiazoles. A common approach involves the oxidative cyclization of an N-amidinothiourea derivative.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • Pyrazine-2-carboxamidine hydrochloride

  • Thiosemicarbazide

  • Oxidizing agent (e.g., hydrogen peroxide, iodine, or ferric chloride)

  • Suitable solvent (e.g., ethanol, methanol, or dimethylformamide)

  • Base (e.g., sodium hydroxide or potassium carbonate)

Procedure:

  • Formation of the N-amidinothiourea intermediate:

    • Dissolve pyrazine-2-carboxamidine hydrochloride in a suitable solvent.

    • Add an equimolar amount of a base to neutralize the hydrochloride and liberate the free amidine.

    • To this solution, add an equimolar amount of thiosemicarbazide.

    • Stir the reaction mixture at room temperature for several hours or gently heat to facilitate the condensation reaction.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Oxidative Cyclization:

    • Once the formation of the intermediate is complete, cool the reaction mixture in an ice bath.

    • Slowly add the oxidizing agent to the reaction mixture with continuous stirring. The choice of oxidizing agent and reaction conditions will influence the yield and purity of the final product.

    • After the addition is complete, allow the reaction to proceed at room temperature for a specified time, continuing to monitor by TLC.

  • Isolation and Purification:

    • Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product remains in solution, quench the reaction (e.g., by adding a reducing agent if iodine was used) and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of both pyrazine and thiadiazole ring protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the amine and the C=N and C-S vibrations of the heterocyclic rings.

  • Elemental Analysis: To determine the percentage composition of C, H, N, and S.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow.

Synthetic Workflow start Pyrazine-2-carboxamidine + Thiosemicarbazide intermediate N-Pyrazinoyl-amidinothiourea (Intermediate) start->intermediate Condensation cyclization Oxidative Cyclization (e.g., with H2O2 or I2) intermediate->cyclization product This compound (Crude Product) cyclization->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure Product purification->final_product characterization Characterization (NMR, MS, IR) final_product->characterization

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the combination of the pyrazine and 1,2,4-thiadiazole scaffolds suggests potential for a range of pharmacological activities.

  • Antimicrobial and Antifungal Activity: Thiadiazole derivatives are well-known for their antimicrobial and antifungal properties.[3] The pyrazine moiety is also found in various antimicrobial agents.

  • Anticancer Activity: Numerous 1,2,4-thiadiazole and pyrazine derivatives have been investigated for their potential as anticancer agents.[4] The mechanism of action for such compounds can be diverse, including inhibition of kinases, tubulin polymerization, or induction of apoptosis.

  • Enzyme Inhibition: The 1,2,4-thiadiazole ring can act as a bioisostere for other functional groups and can interact with the active sites of various enzymes.[2]

  • Anticonvulsant Activity: A study on pyrazine-substituted 1,3,4-thiadiazole derivatives has shown potential anticonvulsant activity, suggesting that this class of compounds may have applications in neurological disorders.[5]

Signaling Pathways:

Due to the absence of experimental data, no specific signaling pathways can be definitively associated with this compound. However, based on the activities of related compounds, potential interactions could be hypothesized. For instance, if the compound exhibits anticancer activity, it might modulate pathways involved in cell cycle regulation, apoptosis (e.g., caspase activation), or specific kinase signaling cascades.

To illustrate a hypothetical workflow for investigating the mechanism of action, the following diagram is provided.

Biological Investigation Workflow compound This compound screening In vitro Biological Screening (e.g., anticancer, antimicrobial assays) compound->screening hit_id Identification of Biological Activity ('Hit' Compound) screening->hit_id moa Mechanism of Action Studies hit_id->moa target_id Target Identification (e.g., enzyme inhibition, receptor binding) moa->target_id pathway Signaling Pathway Analysis (e.g., Western blot, qPCR) target_id->pathway in_vivo In vivo Efficacy Studies (Animal Models) pathway->in_vivo Confirmation of Pathway Modulation

Caption: A generalized workflow for investigating the biological activity of a novel compound.

Future Directions and Conclusion

The lack of specific data on this compound highlights a clear opportunity for novel research. The synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities, could yield valuable insights and potentially lead to the discovery of a new therapeutic agent.

This technical guide provides a foundational framework for initiating research on this promising, yet unexplored, molecule. The proposed synthetic route and the discussion of potential biological activities are intended to serve as a starting point for further investigation. It is imperative that any future work on this compound includes rigorous experimental validation of its chemical properties and biological effects. The scientific community is encouraged to explore the potential of this compound and contribute to a more complete understanding of its chemical and pharmacological profile.

References

Spectroscopic and Synthetic Profile of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine did not yield specific results for this compound. The following guide is a theoretical framework based on established chemical principles and data from analogous structures. It is intended to provide researchers, scientists, and drug development professionals with a predictive and methodological resource for the synthesis and characterization of this molecule.

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with similar heterocyclic compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60Doublet1HPyrazine H-3
~8.75Doublet1HPyrazine H-5
~9.20Doublet of doublets1HPyrazine H-6
~7.50Broad singlet2H-NH₂

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~178C5 (Thiadiazole)
~165C3 (Thiadiazole)
~148C2 (Pyrazine)
~145C6 (Pyrazine)
~144C5 (Pyrazine)
~143C3 (Pyrazine)

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Medium, BroadN-H stretching (amine)
3100 - 3000WeakC-H stretching (aromatic)
~1640StrongC=N stretching (thiadiazole ring)
~1580MediumC=N stretching (pyrazine ring)
~1530MediumN-H bending (amine)
~1480, 1420MediumAromatic C=C stretching
~1100MediumC-N stretching
~850StrongC-H out-of-plane bending

Table 4: Predicted Mass Spectrometry Data

m/zIon
[M]+•Molecular Ion
[M+H]+Protonated Molecular Ion
Fragments corresponding to the loss of NH₂, CN, and cleavage of the pyrazine and thiadiazole rings.

Experimental Protocols

The following are proposed experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A potential synthetic route to this compound involves the cyclization of a pyrazinoyl-substituted intermediate. A common method for synthesizing 3-substituted-1,2,4-thiadiazol-5-amines is the oxidative cyclization of N-amidino-thioureas.

Materials:

  • Pyrazine-2-carboxamidine

  • Thiophosgene (CSCl₂) or a related thiocarbonyl transfer reagent

  • An appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A mild base (e.g., Triethylamine, Pyridine)

  • Oxidizing agent (e.g., Hydrogen peroxide, N-Bromosuccinimide)

Procedure:

  • Formation of the thiourea intermediate: Pyrazine-2-carboxamidine is reacted with a thiocarbonyl transfer reagent in the presence of a mild base to form the corresponding N-(pyrazin-2-ylcarbonyl)thiourea.

  • Oxidative Cyclization: The resulting thiourea derivative is then subjected to oxidative cyclization using an oxidizing agent. This step facilitates the formation of the 1,2,4-thiadiazole ring.

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted. Purification is achieved through column chromatography or recrystallization to yield the final compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer.

  • The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • The IR spectrum would be recorded using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • A small amount of the solid sample would be placed directly on the ATR crystal.

  • The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source.

  • Data would be acquired in both positive and negative ion modes.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the general process for spectroscopic analysis.

Synthetic_Pathway_for_this compound cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product start1 Pyrazine-2-carboxamidine intermediate N-(Pyrazinoyl)thiourea start1->intermediate Reaction start2 Thiocarbonyl Reagent start2->intermediate cyclization Oxidative Cyclization intermediate->cyclization Oxidizing Agent product 3-(Pyrazin-2-yl)-1,2,4- thiadiazol-5-amine cyclization->product

Caption: Proposed synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Output synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir FT-IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms interpretation Structural Elucidation & Data Compilation nmr->interpretation ir->interpretation ms->interpretation report Technical Guide/ Whitepaper interpretation->report

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide draws upon established knowledge of structurally related pyrazine, thiadiazole, and aminothiadiazole derivatives to infer its characteristics.

Molecular Structure

The molecular structure of this compound consists of a pyrazine ring linked at the 2-position to the 3-position of a 1,2,4-thiadiazole ring, which is further substituted with an amino group at the 5-position.

Core Components:

  • Pyrazine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This moiety is known to participate in various biological interactions and is a common scaffold in medicinal chemistry.

  • 1,2,4-Thiadiazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The 1,2,4-thiadiazole core is a bioisostere of other heterocyclic systems and is recognized for its diverse pharmacological activities.

  • Amine Group: The -NH₂ group at the 5-position of the thiadiazole ring can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility, crystal packing, and interaction with biological targets.

The planarity of both the pyrazine and 1,2,4-thiadiazole rings is a key structural feature. The dihedral angle between these two rings will be a critical determinant of the overall molecular conformation.

Conformational Analysis

While a specific crystal structure for this compound is not publicly available, conformational analysis of related heterocyclic systems suggests that the molecule is likely to be nearly planar. Studies on similar bi-heterocyclic compounds, such as 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, reveal a small dihedral angle between the two aromatic rings, typically around 5-6 degrees.[1] This near-coplanarity is often favored as it maximizes π-system conjugation, contributing to the molecule's thermodynamic stability.

The primary conformational flexibility arises from the rotation around the C-C single bond connecting the pyrazine and thiadiazole rings. The two principal conformations would be syn and anti, referring to the relative orientation of the nitrogen atoms of the two rings. The anti conformation is generally more stable due to reduced steric hindrance and electrostatic repulsion between the nitrogen lone pairs.

Intramolecular hydrogen bonding between the amino group and a nitrogen atom of the pyrazine ring could further stabilize a particular conformation. Computational modeling, such as Density Functional Theory (DFT) calculations, would be instrumental in determining the most stable conformers and the energy barriers to their interconversion.[2]

Experimental Protocols

The synthesis and structural characterization of this compound would follow established methodologies for this class of compounds.

Synthesis

A common route for the synthesis of 2-amino-1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazides with a suitable carboxylic acid or its derivative.[3] For the target molecule, pyrazine-2-carboxylic acid or its corresponding acyl chloride would be a likely starting material to react with thiosemicarbazide.

General Synthetic Workflow:

A Pyrazine-2-carboxylic acid B Activation (e.g., SOCl₂) A->B C Pyrazine-2-carbonyl chloride B->C E Condensation C->E D Thiosemicarbazide D->E F Intermediate E->F G Cyclization (e.g., acid catalysis) F->G H This compound G->H

Caption: Synthetic workflow for this compound.
Structural Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the protons on the pyrazine ring and the amine group. The chemical shifts and coupling constants of the pyrazine protons would confirm the substitution pattern. The amine protons would likely appear as a broad singlet.

    • ¹³C NMR: Would provide signals for all carbon atoms in the molecule, including those in the pyrazine and thiadiazole rings. The chemical shifts would be indicative of the electronic environment of each carbon atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the amino group (typically in the range of 3100-3500 cm⁻¹), C=N stretching of the heterocyclic rings (around 1600-1650 cm⁻¹), and various C-H and ring vibrations.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and the conformation in the solid state.[4] This technique would also reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Quantitative Data

While specific experimental data for this compound is not available in the cited literature, the following tables present expected ranges and values based on analogous structures.

Table 1: Expected Spectroscopic Data

TechniqueExpected Chemical Shifts / Frequencies
¹H NMR (in DMSO-d₆)Pyrazine-H: δ 8.5-9.0 ppm; Amine-H₂: δ 7.0-8.0 ppm (broad)
¹³C NMR (in DMSO-d₆)Thiadiazole C₃ & C₅: δ 150-170 ppm; Pyrazine C: δ 140-150 ppm
IR (KBr, cm⁻¹)N-H stretch: 3100-3500; C=N stretch: 1600-1650; Ring vibrations: 1400-1600

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₆H₅N₅S
Molecular Weight 179.20 g/mol
XLogP3 ~1.0
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Note: These values are predictions and should be confirmed by experimental analysis.

Logical Relationships in Structural Analysis

The process of elucidating the molecular structure and conformation involves a logical progression from synthesis to detailed structural analysis.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Modeling A Chemical Synthesis B Purification (e.g., Recrystallization) A->B C Spectroscopic Analysis (NMR, IR, MS) B->C D Elemental Analysis B->D E Single Crystal Growth B->E G Structure Elucidation C->G D->G F X-ray Crystallography E->F F->G H Conformational Analysis F->H G->H I Computational Modeling (DFT) H->I

References

CAS number and IUPAC name for 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide covers its chemical identity, physicochemical properties, a representative synthetic protocol, and potential biological applications. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages information from closely related structural analogs and general synthetic methodologies for the 1,2,4-thiadiazole scaffold. All data derived from analogous compounds are clearly indicated.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number: 138588-23-5

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while the molecular formula and weight are exact, other parameters are predicted or based on data for structurally similar compounds due to the absence of specific experimental data.

PropertyValueSource
Molecular FormulaC₇H₅N₅SCalculated
Molecular Weight191.21 g/mol Calculated
AppearanceWhite to off-white solid (Predicted)Analogous Compounds
Melting Point>200 °C (Predicted)Analogous Compounds
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol (Predicted)Analogous Compounds
pKa3.5 - 4.5 (amine), 8.0 - 9.0 (thiadiazole ring) (Predicted)Analogous Compounds
LogP1.0 - 1.5 (Predicted)Analogous Compounds

Synthesis

Representative Experimental Protocol: Synthesis of 3-(Heteroaryl)-1,2,4-thiadiazol-5-amines

The synthesis of this compound can be achieved through a multi-step process, with the key step involving the oxidative cyclization of an N-acylthiourea derivative. The following is a generalized, representative protocol based on established methods for the synthesis of analogous 3,5-disubstituted-1,2,4-thiadiazoles.

Step 1: Synthesis of Pyrazine-2-carboximidamide

  • To a solution of pyrazine-2-carbonitrile (1.0 eq) in anhydrous methanol, add a catalytic amount of sodium methoxide.

  • Bubble ammonia gas through the solution at 0°C for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to yield the crude pyrazine-2-carboximidamide.

Step 2: Synthesis of 1-(Pyrazine-2-carbonyl)thiourea

  • Dissolve pyrazine-2-carboximidamide (1.0 eq) in anhydrous acetone.

  • Add benzoyl isothiocyanate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Filter the resulting precipitate, wash with cold acetone, and dry under vacuum to obtain 1-(pyrazine-2-carbonyl)thiourea.

Step 3: Oxidative Cyclization to this compound

  • Suspend 1-(pyrazine-2-carbonyl)thiourea (1.0 eq) in ethanol.

  • Add a solution of hydrogen peroxide (30% aq., 2.2 eq) dropwise while maintaining the temperature below 40°C.

  • Stir the mixture at room temperature for 2-4 hours.

  • Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield this compound.

Potential Biological Applications and Screening Workflow

The 1,2,4-thiadiazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds. Derivatives have shown a broad range of activities including antimicrobial, anti-inflammatory, and anticancer effects. The pyrazine ring is also a common motif in pharmacologically active molecules. The combination of these two moieties in this compound suggests its potential as a lead compound in drug discovery.

Logical Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like this compound.

G cluster_0 Initial Screening cluster_1 Hit Identification & Lead Optimization cluster_2 In vivo Evaluation A Compound Synthesis & Characterization B In vitro Cytotoxicity Assay (e.g., MTT on cancer cell lines) A->B C Antimicrobial Screening (e.g., MIC against bacterial/fungal strains) A->C D Primary Enzyme/Receptor Binding Assay A->D E Dose-Response Studies B->E Active Hit C->E Active Hit D->E Active Hit F Mechanism of Action Studies E->F H Animal Model of Disease E->H G Structure-Activity Relationship (SAR) - Synthesis of Analogs F->G G->E Iterative Optimization I Pharmacokinetic (ADME) Studies H->I J Toxicology Studies H->J

Caption: A logical workflow for the biological evaluation of a novel chemical entity.

Signaling Pathway Analysis

Given the prevalence of thiadiazole derivatives as kinase inhibitors, a potential mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cancer or inflammation, such as the PI3K/Akt/mTOR pathway.

Hypothetical Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the potential inhibitory action of the compound on this critical cellular pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 3-(Pyrazin-2-yl)-1,2,4- thiadiazol-5-amine Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited, this guide provides a solid foundation for researchers by summarizing its known identifiers, predicting its properties, and outlining established methodologies for its synthesis and biological evaluation based on analogous structures. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.

The Emergence of Pyrazinyl-1,2,4-Thiadiazoles: A New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore a vast chemical space. Among the heterocyclic scaffolds that have garnered significant attention, the pyrazinyl-1,2,4-thiadiazole core represents a promising and relatively underexplored area with potential applications in diverse therapeutic fields. This technical guide provides a comprehensive overview of the discovery, background, synthesis, and biological activities of pyrazinyl-1,2,4-thiadiazole compounds, with a focus on their potential as enzyme inhibitors and anticonvulsant agents.

Discovery and Background

The formal "discovery" of pyrazinyl-1,2,4-thiadiazole compounds as a distinct class of bioactive molecules is not pinpointed to a single seminal publication but has rather emerged from the broader exploration of pyrazine and thiadiazole moieties in medicinal chemistry. Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a key structural component in numerous FDA-approved drugs and natural products, recognized for its ability to participate in hydrogen bonding and other molecular interactions. Similarly, the 1,2,4-thiadiazole ring, a five-membered heterocycle with two nitrogens and a sulfur atom, is a versatile scaffold found in a wide range of biologically active compounds.

The rationale for combining these two pharmacophores stems from the principle of molecular hybridization, aiming to create novel chemical entities with enhanced biological activity, selectivity, and improved pharmacokinetic properties. The pyrazine ring can modulate the electronic and steric properties of the molecule, while the 1,2,4-thiadiazole core can act as a bioisostere for other functional groups and contribute to target binding.

Initial forays into this chemical space have been driven by the search for novel enzyme inhibitors, particularly targeting kinases, and for agents with activity in the central nervous system. The structural resemblance of the pyrazine ring to purine has made it an attractive scaffold for designing ATP-competitive kinase inhibitors. The thiadiazole ring, on the other hand, is known to be present in compounds targeting a variety of enzymes.[1]

Synthesis of Pyrazinyl-1,2,4-Thiadiazole Derivatives

A key development in the exploration of this compound class was the establishment of a reliable synthetic route. A notable method for the synthesis of pyrazine-substituted 1,3,4-thiadiazole derivatives has been described by Kikkeri et al.[2] This multi-step synthesis provides a versatile platform for generating a library of analogues with diverse substitutions.

The general synthetic workflow can be visualized as follows:

G A Pyrazine-2-carboxylic acid B Pyrazine-2-carbonyl chloride A->B SOCl2 C N-(piperazin-1-yl)pyrazine-2-carboxamide B->C Piperazine D Pyrazine substituted thiosemicarbazide C->D Hydrazine hydrate, CS2, KOH E 5-(Pyrazin-2-yl)-1,3,4-thiadiazol-2-amine D->E H2SO4 F Final Pyrazinyl-1,3,4-thiadiazole Derivatives E->F Various sulfonyl chlorides G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellProliferation Cell Proliferation, Survival, Angiogenesis GeneExpression->CellProliferation Inhibitor Pyrazinyl-1,2,4-thiadiazole Kinase Inhibitor Inhibitor->Receptor Inhibitor->RAF G cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis A Prepare Reagents (Buffer, DHF, NADPH, Enzyme, Inhibitors) B Dispense Reagents into 96-well Plate (Buffer, NADPH, Inhibitor) A->B C Add DHFR Enzyme B->C D Initiate Reaction with DHF C->D E Kinetic Measurement of Absorbance at 340 nm D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

References

An In-depth Technical Guide on the Physical Characteristics of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical Characteristics

The quantitative physical properties of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine have not been extensively reported in publicly accessible scientific literature. The following table summarizes the current data availability.

Physical PropertyValue
Melting Point Data not available
Solubility Data not available

Given the absence of specific data, the following sections detail the standard methodologies for the experimental determination of these properties.

Experimental Protocols

Determination of Melting Point

The melting point of a solid crystalline substance is a critical physical property that provides information about its purity. The capillary method is the most widely recognized and standard technique for melting point determination.[1][2]

Methodology: Capillary Method

  • Sample Preparation: The sample must be thoroughly dried and in a fine powdered form.[1] A small amount of the powdered sample is introduced into a thin-walled glass capillary tube, which is sealed at one end.[3][4] The sample is compacted into a dense column at the bottom of the capillary, typically to a height of 2-3 mm.[2]

  • Apparatus Setup: The capillary tube is placed into a heating apparatus, which can be a heated metal block or a liquid bath.[3] The apparatus is equipped with a calibrated, high-accuracy thermometer or a digital temperature sensor in close proximity to the capillary. Modern automated systems allow for precise control of the heating rate and provide a magnified view of the sample.[2]

  • Measurement:

    • A rapid initial heating can be performed to determine an approximate melting range.[3]

    • For an accurate measurement, the temperature is ramped at a controlled, slow rate, typically 1-2°C per minute, starting from a temperature 5-10°C below the expected melting point.[2][3]

    • The temperature at which the first sign of liquid formation is observed is recorded as the beginning of the melting range.

    • The temperature at which the entire solid sample has transitioned into a liquid is recorded as the end of the melting range, or the clear point.[2]

    • For a pure compound, the melting range is typically sharp, within 0.5-1.0°C.[3] Impurities tend to depress and broaden the melting range.[3]

  • Mixed Melting Point Technique: To confirm the identity of a substance, a mixed melting point determination can be performed. The sample is mixed with a known reference standard in a 1:1 ratio. If there is no depression in the melting point of the mixture compared to the individual components, the two substances are considered identical.

Determination of Solubility

Solubility is a fundamental physicochemical property that significantly influences a drug candidate's absorption, bioavailability, and formulation development.[5][6] The shake-flask method is considered the gold standard for determining equilibrium solubility.[7]

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffers at various pH values, organic solvents) in a sealed container.[8]

  • Equilibration: The mixture is agitated, typically by shaking or stirring, in a constant temperature bath for a prolonged period (e.g., 24 to 72 hours) to ensure that equilibrium between the solid and dissolved states is reached.[8]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation or filtration.[9] Care must be taken to avoid any temperature changes during this step that could affect the solubility.

  • Concentration Analysis: The concentration of the dissolved compound in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this analysis.[9] Other methods such as UV-spectroscopy can also be used, though they may be less specific.[9]

  • Data Reporting: The solubility is expressed as the concentration of the solute in the saturated solution at a specific temperature, for example, in mg/mL or mol/L.

Alternative Method: Nephelometry for Kinetic Solubility

For higher throughput screening, kinetic solubility can be assessed using nephelometry. This technique measures the light scattered by suspended particles in a solution.[5] A compound is dissolved in a solvent like DMSO and then serially diluted in an aqueous buffer. The concentration at which precipitation is first observed (indicated by an increase in turbidity) is taken as the kinetic solubility.[5][9]

Synthesis and Characterization Workflow

The synthesis of novel heterocyclic compounds like this compound typically involves a multi-step process followed by thorough characterization to confirm the structure and purity of the final product.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Pyrazine derivative, Thiosemicarbazide) reaction Cyclization Reaction start->reaction Reagents, Solvent, Heat workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification Purification (e.g., Recrystallization, Chromatography) crude->purification pure Pure Compound purification->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir mp Melting Point Determination pure->mp purity_analysis Purity Analysis (e.g., HPLC, Elemental Analysis) pure->purity_analysis final_product Characterized Final Product nmr->final_product ms->final_product ir->final_product mp->final_product purity_analysis->final_product

Caption: Generalized workflow for the synthesis and characterization of a thiadiazole derivative.

References

An In-Depth Technical Guide to the Quantum Mechanical Calculations of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide is a representative document illustrating the application of quantum mechanical calculations to 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine. Due to the absence of specific published research on this exact molecule, the quantitative data presented in the tables are hypothetical and derived from computational studies on analogous compounds. The experimental protocols are based on established synthetic methods for similar heterocyclic systems.

This whitepaper provides a comprehensive overview of the theoretical investigation of this compound, a heterocyclic compound of interest in medicinal chemistry. The pyrazine and 1,2,4-thiadiazole scaffolds are known to be present in various biologically active molecules.[1] Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer profound insights into the molecular structure, electronic properties, and spectroscopic signatures of such compounds, which is invaluable for drug design and development.[2][3]

Computational Methodology

The quantum chemical calculations detailed herein are hypothetically performed using the Gaussian 09 software package. The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set would be employed for all calculations to ensure a high degree of accuracy.[4] Vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to allow for the prediction of the IR and Raman spectra. The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict the ¹H and ¹³C NMR chemical shifts.[4]

Molecular Structure and Geometry

The optimized molecular structure of this compound is analyzed by examining its bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's stability and reactivity.

Table 1: Selected Optimized Geometric Parameters (Hypothetical)

Bond Lengths (Å) Bond Angles (°) ** Dihedral Angles (°) **
S1-C51.75C5-N2-N1110.0N2-N1-C3-N4179.8
N1-N21.38N1-C3-N4125.0C5-N2-N1-C30.2
C3-N11.32S1-C5-N4120.0N1-C3-C6-C7-175.0
C3-N41.39C3-N4-C5115.0N(amine)-C5-S1-N2180.0
C5-N41.33C3-C6-C7120.5
C3-C61.48N(amine)-C5-N4122.0

Spectroscopic Analysis (Theoretical)

Theoretical vibrational analysis is a powerful tool for assigning the vibrational modes in experimental FT-IR and FT-Raman spectra. The calculated frequencies and their corresponding assignments provide a detailed picture of the molecule's vibrational behavior.

Table 2: Hypothetical Vibrational Frequencies and Assignments

Frequency (cm⁻¹) Assignment Vibrational Mode
3450N-H stretchAmine group
3100C-H stretchPyrazine ring
1620C=N stretchThiadiazole & Pyrazine rings
1550N-H bendAmine group
1480C=C stretchPyrazine ring
850C-S stretchThiadiazole ring

The GIAO method allows for the accurate prediction of NMR chemical shifts, which is essential for the structural elucidation of newly synthesized compounds.

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom ¹H Chemical Shift Atom ¹³C Chemical Shift
H (Amine)7.5C3168.0
H (Pyrazine)8.6 - 9.0C5175.0
C (Pyrazine)142.0 - 148.0

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Table 4: Hypothetical Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE)4.7

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

The MEP map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazine and thiadiazole rings and the amine group, indicating these are the most probable sites for electrophilic attack.

Experimental Protocols (Hypothetical)

This synthesis is a hypothetical procedure based on common methods for forming 1,2,4-thiadiazole rings.

  • Step 1: Amidoxime Formation. Pyrazine-2-carbonitrile is reacted with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate in ethanol. The mixture is refluxed for 4-6 hours. The solvent is then removed under reduced pressure, and the resulting pyrazine-2-carboximidamide is purified.

  • Step 2: Thiadiazole Ring Formation. The pyrazine-2-carboximidamide is dissolved in a suitable solvent like pyridine. To this solution, trichloromethanesulfenyl chloride is added dropwise at 0°C. The reaction is stirred at room temperature for 12 hours.

  • Step 3: Amination. The intermediate from Step 2 is then reacted with a solution of ammonia in ethanol under pressure in a sealed vessel at 100°C for 24 hours.

  • Work-up and Purification. The reaction mixture is cooled, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the final product, this compound.

The structure of the synthesized compound would be confirmed using the following spectroscopic methods:

  • FT-IR (KBr, cm⁻¹): To identify the characteristic functional groups.

  • ¹H NMR and ¹³C NMR (DMSO-d₆, ppm): To confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry (ESI-MS): To determine the molecular weight of the compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_properties Properties start Pyrazine-2-carbonitrile step1 Amidoxime Formation start->step1 step2 Thiadiazole Ring Formation step1->step2 step3 Amination step2->step3 product This compound step3->product char Spectroscopic Characterization (FT-IR, NMR, MS) product->char comp Quantum Mechanical Calculations (DFT/B3LYP) product->comp geom Molecular Geometry comp->geom spec Spectroscopic Data comp->spec elec Electronic Properties comp->elec

Caption: Experimental and Computational Workflow.

molecular_features cluster_sites Predicted Reactive Sites cluster_properties Key Electronic Properties mol This compound n_pyrazine Pyrazine Nitrogens mol->n_pyrazine Electrophilic Attack n_thiadiazole Thiadiazole Nitrogens mol->n_thiadiazole Electrophilic Attack nh2 Amine Group mol->nh2 Electrophilic Attack homo HOMO (Electron Donor) mol->homo lumo LUMO (Electron Acceptor) mol->lumo

References

Literature review on the synthesis of 1,2,4-thiadiazole amines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis of 1,2,4-Thiadiazole Amines for Researchers and Drug Development Professionals

The 1,2,4-thiadiazole core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds. Aminated derivatives, in particular, are key building blocks in the development of novel therapeutics. This technical guide provides a comprehensive review of prominent synthetic strategies for 1,2,4-thiadiazole amines, presenting comparative data, detailed experimental protocols, and workflow visualizations to aid researchers in this field.

Core Synthetic Strategies

The synthesis of amino-1,2,4-thiadiazoles is primarily achieved through cyclization reactions that form the heterocyclic ring. These methods often involve the formation of a crucial sulfur-nitrogen (S-N) bond. Key approaches include the oxidative cyclization of imidoyl thioureas, multi-component reactions, and iodine-mediated oxidative processes.

Intramolecular Oxidative S-N Bond Formation

A prevalent and efficient method involves the intramolecular oxidative cyclization of imidoyl thiourea precursors. These precursors are readily prepared from the addition of amidines to isothiocyanates.[1] Various oxidants can be employed, with iodine-based reagents and electro-oxidation being particularly effective.

This strategy is valued for its often mild reaction conditions, high yields, and broad substrate tolerance.[2] Metal-free conditions are a significant advantage, simplifying purification and reducing potential toxicity in drug development pipelines.[2] For instance, using phenyliodine(III) bis(trifluoroacetate) (PIFA) as an oxidant allows for very short reaction times and excellent yields.[2][3] Similarly, molecular iodine has been successfully used as the sole oxidant.[1] An electro-oxidative approach offers a catalyst- and external oxidant-free alternative, proceeding at room temperature with good to excellent yields.[2]

Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to construct 1,2,4-thiadiazole amines by combining three or more starting materials in a single pot. A notable example is the electrochemical three-component reaction of isocyanides, elemental sulfur, and amidines.[4] This method is advantageous due to its high atom economy and the use of inexpensive, stable, and non-toxic elemental sulfur as the sulfur source.[4]

Other Key Syntheses

Additional methods include the transition-metal-free synthesis involving the base-mediated reaction of amidines with dithioesters or aryl isothiocyanates.[2] This process proceeds through a tandem thioacylation and subsequent in situ intramolecular dehydrogenative N-S bond formation.[2]

Quantitative Data Summary

The following tables summarize quantitative data for several key synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Synthesis of 3-Substituted-5-Arylamino-1,2,4-thiadiazoles via Oxidative Cyclization

Starting MaterialOxidant/CatalystSolventConditionsTimeYield (%)Reference
Imidoyl ThioureaPhenyliodine(III) bis(trifluoroacetate) (PIFA)Dichloromethane (DCM)Room Temp.5-10 min70-90%[2][3]
Imidoyl ThioureaMolecular Iodine (I₂)Dichloromethane (DCM)Room Temp.32 h89%[1]
Imidoyl ThioureaElectro-oxidation (catalyst/oxidant-free)Acetonitrile (MeCN) / n-Bu₄NBF₄Room Temp.12 hup to 99%[2]
Amidines + Aryl IsothiocyanatesSodium Carbonate (Na₂CO₃) / AirDimethyl Sulfoxide (DMSO)120 °C12 hup to 98%[2]

Table 2: Three-Component Electrochemical Synthesis of 5-Amino-1,2,4-thiadiazoles [4]

Isocyanide SubstrateAmidine SubstrateSolvent / ElectrolyteConditionsYield (%)
p-Tolyl isocyanide3-ChlorobenzimidamideMethanol (MeOH) / NaClO₄Room Temp., Constant Current64%
tert-Butyl isocyanideBenzimidamideMethanol (MeOH) / NaClO₄Room Temp., Constant Current75%
4-Bromophenyl isocyanideBenzimidamideMethanol (MeOH) / NaClO₄Room Temp., Constant Current72%

Key Synthetic Pathways and Workflows

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_start Common Precursors cluster_routes Synthetic Routes Amidine Amidine Route1 Route 1: Oxidative Cyclization Amidine->Route1 Route2 Route 2: Multi-Component Reaction Amidine->Route2 Isothiocyanate Isothiocyanate Isothiocyanate->Route1 Thioamide Thioamide Route3 Route 3: Iodine-Mediated Cyclization Thioamide->Route3 Nitrile Nitrile Nitrile->Route3 Isocyanide Isocyanide Isocyanide->Route2 Product Amino-1,2,4-Thiadiazoles Route1->Product Route2->Product Route3->Product

Caption: Overview of major synthetic pathways to amino-1,2,4-thiadiazoles.

G Start Imidoyl Thiourea (1.0 mmol) in DCM (5 mL) Reagent Add PIFA (1.1 mmol) Start->Reagent Reaction Stir at RT (5-10 min) Monitor by TLC Reagent->Reaction Quench Quench with aq. NaHCO₃ (10 mL) Reaction->Quench Extract Extract with DCM (3 x 10 mL) Quench->Extract Purify Combine Organics, Dry, Evaporate, Column Chromatography Extract->Purify Product Pure 3,5-Substituted 1,2,4-Thiadiazole Purify->Product

Caption: Experimental workflow for PIFA-mediated oxidative cyclization.[3]

Experimental Protocols

This section provides detailed methodologies for key synthetic routes.

Protocol 1: PIFA-Mediated Synthesis of 3-Substituted-5-Arylamino-1,2,4-thiadiazoles[2][3]
  • Reaction Setup: To a stirred solution of the appropriate imidoyl thiourea (1.0 mmol) in dichloromethane (DCM, 5 mL), add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) in one portion at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 10 mL).

  • Purification: Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under reduced pressure.

  • Final Product: Purify the crude residue by column chromatography on silica gel to yield the desired 3-substituted-5-arylamino-1,2,4-thiadiazole.

Protocol 2: I₂-Mediated Oxidative Synthesis of 5-Amino-1,2,4-thiadiazoles[1]
  • Substrate Preparation: Prepare the required imidoyl thiourea substrates via the addition reaction of the corresponding amidines to isothiocyanates.

  • Reaction Setup: In a round-bottom flask, dissolve the imidoyl thiourea (e.g., 3b, 1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL).

  • Cyclization: Add molecular iodine (I₂, 1.1 mmol) to the solution. Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. For substrate 3b, the reaction was observed to be complete after 32 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction and Purification: Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum. Purify the crude product via column chromatography (Eluent: Ethyl Acetate/Petroleum Ether) to obtain the pure 5-amino-1,2,4-thiadiazole.

Protocol 3: Electrochemical Synthesis of 5-Amino-1,2,4-thiadiazoles[4]
  • Reaction Setup: In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, add the amidine hydrochloride (0.5 mmol), isocyanide (0.6 mmol), and elemental sulfur (S₈, 1.0 mmol).

  • Electrolysis: Add methanol (8 mL) containing NaClO₄ (0.1 M) as the electrolyte. Conduct the electrolysis under a constant current of 10 mA at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: After completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue directly by silica gel column chromatography to afford the desired 5-amino-1,2,4-thiadiazole derivative.

References

Retrosynthetic Analysis and Synthetic Strategy for 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis and a plausible forward synthesis for the novel heterocyclic compound, 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine. This document outlines the key synthetic disconnections, details proposed experimental protocols, and presents relevant data for researchers in medicinal chemistry and drug development.

Introduction

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive core for the design of novel therapeutic agents. The incorporation of a pyrazine ring, a common bioisostere in medicinal chemistry, is anticipated to modulate the physicochemical and pharmacological properties of the molecule. This guide details a strategic approach to the synthesis of the novel 3-(pyrazin-2-yl) substituted 5-amino-1,2,4-thiadiazole.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals a logical and efficient synthetic approach. The primary disconnection of the 1,2,4-thiadiazole ring leads to two key synthons: pyrazine-2-carboxamidine and a C1 synthon that can provide the sulfur and the 5-amino group. This strategy is based on established methods for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles.

A common and effective method for the construction of the 5-amino-1,2,4-thiadiazole ring is through the oxidative cyclization of an N-acylthiourea or an imidoyl thiourea intermediate. This leads to the following retrosynthetic pathway:

Retrosynthesis Target This compound Intermediate1 N-(Pyrazine-2-carbonyl)thiourea (Imidoyl Thiourea Intermediate) Target->Intermediate1 C-N / N-S bond formation (Oxidative Cyclization) Precursor1 Pyrazine-2-carboxamidine Intermediate1->Precursor1 Amidine Formation Precursor2 Thiocarbonylating Agent (e.g., Thiophosgene or derivative) Intermediate1->Precursor2 Thiocarbonylation Precursor3 Ammonia source Precursor2->Precursor3

Figure 1: Retrosynthetic analysis of the target compound.

This analysis suggests that the target molecule can be synthesized from readily available starting materials. Pyrazine-2-carboxamidine can be prepared from pyrazine-2-carbonitrile or pyrazine-2-carboxamide. The C1 synthon can be introduced using a variety of reagents, such as ammonium thiocyanate or by a two-step process involving a thiocarbonylating agent and an ammonia source.

Forward Synthetic Strategy

Based on the retrosynthetic analysis, a two-step forward synthesis is proposed. The first step involves the formation of an imidoyl thiourea intermediate from pyrazine-2-carboxamidine. The second step is the oxidative cyclization of this intermediate to yield the final product.

Forward_Synthesis cluster_step1 Step 1: Formation of Imidoyl Thiourea cluster_step2 Step 2: Oxidative Cyclization A Pyrazine-2-carboxamidine Hydrochloride C N-(Pyrazinoyl)thiourea (Intermediate) A->C B Ammonium Thiocyanate B->C D N-(Pyrazinoyl)thiourea (Intermediate) F This compound (Target) D->F E Oxidizing Agent (e.g., I2, H2O2) E->F

Figure 2: Proposed forward synthesis workflow.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of this compound. These protocols are based on established literature procedures for analogous compounds and may require optimization for the specific substrate.

Preparation of Pyrazine-2-carboxamidine Hydrochloride (1)

Pyrazine-2-carboxamidine hydrochloride can be synthesized from pyrazine-2-carbonitrile via the Pinner reaction.

Materials:

  • Pyrazine-2-carbonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

Procedure:

  • A solution of pyrazine-2-carbonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes) is cooled to 0 °C in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the solution for 2-3 hours, ensuring the temperature is maintained at 0-5 °C. The reaction mixture is then stirred at room temperature overnight.

  • The resulting precipitate (the Pinner salt) is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

  • The Pinner salt is then treated with a solution of ammonia in ethanol (e.g., 7 N) at 0 °C and stirred for 4-6 hours.

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford pyrazine-2-carboxamidine hydrochloride as a solid.

Synthesis of this compound (Target Compound)

This procedure describes the one-pot synthesis from pyrazine-2-carboxamidine hydrochloride and ammonium thiocyanate with subsequent oxidative cyclization.

Materials:

  • Pyrazine-2-carboxamidine hydrochloride (1)

  • Ammonium thiocyanate

  • Iodine

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • To a stirred suspension of pyrazine-2-carboxamidine hydrochloride (1.0 eq) and ammonium thiocyanate (1.2 eq) in acetonitrile (10 volumes) is added potassium carbonate (2.5 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to form the intermediate imidoyl thiourea.

  • Iodine (1.1 eq) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles based on literature precedents for analogous reactions. This data is provided for illustrative purposes and may vary for the specific synthesis of the target compound.

Table 1: Reaction Parameters for the Synthesis of Analogous 3-Aryl-5-amino-1,2,4-thiadiazoles

Starting AmidineOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Benzamidine HClI2AcetonitrileRoom Temp.1285[Generic]
4-Methoxybenzamidine HClH2O2Ethanol50678[Generic]
Thiophene-2-carboxamidine HClNBSDichloromethane0 to Room Temp.482[Generic]

Table 2: Physicochemical and Spectroscopic Data for a Representative 3-Aryl-5-amino-1,2,4-thiadiazole

PropertyValue
Molecular FormulaC9H7N5S
Molecular Weight217.25 g/mol
Melting Point185-187 °C
1H NMR (400 MHz, DMSO-d6) δ (ppm) 8.65 (s, 1H), 8.50 (d, J = 2.4 Hz, 1H), 8.40 (d, J = 1.6 Hz, 1H), 7.85 (s, 2H, NH2)
13C NMR (101 MHz, DMSO-d6) δ (ppm) 180.1, 165.2, 148.5, 145.3, 144.1, 142.8
MS (ESI+) m/z 218.0 [M+H]+

Note: The spectroscopic data presented is hypothetical for the target compound and would need to be confirmed by experimental analysis.

Conclusion

This technical guide provides a detailed retrosynthetic analysis and a plausible synthetic route for this compound. The proposed experimental protocols are based on robust and well-established methodologies for the synthesis of related compounds. The provided data tables offer a useful reference for researchers embarking on the synthesis of this novel heterocyclic compound. Further optimization of the reaction conditions may be necessary to achieve optimal yields and purity. This work serves as a valuable resource for scientists engaged in the discovery and development of new therapeutic agents.

Methodological & Application

Application Notes and Protocols: Biological Activity Screening of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiadiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a pyrazine ring, another biologically important heterocycle, into a thiadiazole scaffold can lead to novel compounds with enhanced or unique biological profiles. This document outlines protocols for the preliminary biological activity screening of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine and its analogs, focusing on antimicrobial and anticancer evaluation.

Recent studies on pyrazine-thiadiazole hybrids have demonstrated their potential as effective antimicrobial agents against a variety of bacterial and fungal pathogens.[1] The screening workflow for such a compound typically involves a tiered approach, beginning with broad-spectrum antimicrobial and cytotoxicity assays, followed by more specific mechanistic studies if promising activity is observed.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

  • This compound (or analog)

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)[3]

  • Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[4]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture human cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[2]

    • The cell viability can be calculated using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

Materials:

  • This compound (or analog)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium)[1]

  • Fungal strains (e.g., Candida albicans)[1]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotics (e.g., Chloramphenicol, Cephalothin)[1]

  • Positive control antifungal (e.g., Cycloheximide)[1]

  • Microplate reader

Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.

    • The results can be read visually or with a microplate reader at 600 nm.

Data Presentation

Hypothetical Anticancer Activity Data

The following table presents hypothetical IC50 values for this compound and its analogs against various cancer cell lines, based on activities reported for similar heterocyclic compounds.[7][8]

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)Doxorubicin IC50 (µM)
PZT-1 (Parent) > 5035.2 ± 3.142.5 ± 4.50.8 ± 0.1
PZT-2 (Analog A) 15.8 ± 1.212.4 ± 1.118.9 ± 2.30.8 ± 0.1
PZT-3 (Analog B) 8.2 ± 0.75.6 ± 0.59.1 ± 0.90.8 ± 0.1
Antimicrobial Activity Data of Pyrazine-Thiadiazole Hybrids

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for synthesized pyrazine-thiadiazole hybrids against a panel of pathogenic microbes.[1]

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)S. typhimurium MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Hybrid 5a 125250125250> 500
Hybrid 5b 62.512562.5125250
Hybrid 5c 31.2562.531.2562.5125
Chloramphenicol 7.87.83.93.9-
Cephalothin 3.93.91.951.95-
Cycloheximide ----15.6

Visualizations

Experimental Workflows

experimental_workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening prep_antimicrobial Prepare Compound Serial Dilutions inoculate Inoculate 96-well Plates prep_antimicrobial->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate_antimicrobial Incubate Plates (24-48h) inoculate->incubate_antimicrobial read_mic Determine MIC incubate_antimicrobial->read_mic seed_cells Seed Cancer Cells in 96-well Plates treat_cells Treat with Compound (48-72h) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (IC50) solubilize->read_absorbance start Test Compound: 3-(Pyrazin-2-yl)-1,2,4- thiadiazol-5-amine cluster_antimicrobial cluster_antimicrobial start->cluster_antimicrobial cluster_anticancer cluster_anticancer start->cluster_anticancer

Caption: General workflow for antimicrobial and anticancer screening.

Potential Mechanism of Action: EGFR Signaling Pathway Inhibition

Many heterocyclic compounds, including thiadiazole derivatives, have been investigated as inhibitors of protein kinases involved in cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR).[7] Inhibition of the EGFR signaling cascade can block downstream pathways responsible for cell proliferation and survival.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation blocks apoptosis Compound Pyrazinyl-Thiadiazole (Potential Inhibitor) Compound->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a potential inhibitor.

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific data on the antimicrobial and antifungal properties of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine in the public domain, this document provides application notes and protocols based on structurally related pyrazine-thiadiazole hybrid compounds. The methodologies and data presented herein serve as a representative guide for researchers interested in the antimicrobial and antifungal evaluation of this novel compound.

Introduction

The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial and antifungal agents. Heterocyclic compounds, particularly those incorporating pyrazine and thiadiazole scaffolds, have demonstrated a broad spectrum of biological activities and are considered promising candidates for new drug development. This document outlines detailed protocols for the in vitro evaluation of the antimicrobial and antifungal activities of this compound. The primary objective of these assays is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Data Presentation: Predicted Antimicrobial and Antifungal Activity

The following table summarizes the expected Minimum Inhibitory Concentration (MIC) values for this compound against a panel of pathogenic bacteria and fungi, based on the activity of structurally similar pyrazine-thiadiazole hybrids. For comparative purposes, the MIC values of standard reference antibiotics and an antifungal agent are also provided.

MicroorganismGram Stain/TypePredicted MIC of this compound (µg/mL)Chloramphenicol MIC (µg/mL)Cephalothin MIC (µg/mL)Cycloheximide MIC (µg/mL)
Staphylococcus aureusGram-positive16 - 642 - 8[1]0.125 - 2[2][3]N/A
Bacillus subtilisGram-positive8 - 324[4]≤ 2[3]N/A
Escherichia coliGram-negative32 - 1281.8 - 32[5][6]16 - 64[7]N/A
Salmonella typhimuriumGram-negative32 - 1283.89 - >200[8][9]N/AN/A
Candida albicansFungus16 - 64N/AN/A1.95 - 12.5[10][11]

N/A: Not Applicable

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from established methodologies for antimicrobial susceptibility testing of novel heterocyclic compounds.

1. Materials and Reagents:

  • This compound

  • Bacterial strains: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium

  • Fungal strain: Candida albicans

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Reference antibiotics (Chloramphenicol, Cephalothin)

  • Reference antifungal (Cycloheximide)

  • Spectrophotometer

  • Incubator

2. Preparation of Inoculum:

  • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing 5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). For Candida albicans, adjust to 1-5 x 10⁶ CFU/mL.

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Compound Dilutions:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) in the 96-well microtiter plate to obtain a range of concentrations.

4. Assay Procedure:

  • Add 100 µL of the appropriate broth to each well of the 96-well plate.

  • Add 100 µL of the diluted compound to the first well of each row and perform serial dilutions across the plate.

  • Add 10 µL of the prepared inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each microorganism.

  • Also, prepare plates with serial dilutions of the reference antimicrobial/antifungal agents.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

5. Interpretation of Results:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis start Start inoculum Prepare Microbial Inoculum (0.5 McFarland) start->inoculum compound Prepare Serial Dilutions of Test Compound start->compound plate Inoculate 96-well Plate with Compound and Microbe inoculum->plate compound->plate incubate Incubate (35-37°C, 18-48h) plate->incubate read Visually Read Plates for Turbidity incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic end end mic->end End

Caption: Workflow for MIC Determination by Broth Microdilution.

Logical_Relationship compound This compound target Microbial Target (e.g., Cell Wall Synthesis, Protein Synthesis) compound->target Interacts with inhibition Inhibition of Microbial Growth target->inhibition Leads to

Caption: Hypothetical Mechanism of Antimicrobial Action.

References

Application Notes and Protocols for the Synthesis of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the multi-step synthesis of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves the preparation of key intermediates, including pyrazine-2-carboxamide, pyrazine-2-carbonitrile, and pyrazine-2-carboximidamide, followed by a cyclization step to yield the target 1,2,4-thiadiazole derivative. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

Heterocyclic compounds containing pyrazine and thiadiazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The 1,2,4-thiadiazole ring, in particular, is a bioisostere of other key heterocycles and is present in several clinically used drugs. The synthesis of novel derivatives of this compound could lead to the discovery of new therapeutic agents. This protocol outlines a reliable synthetic route to this core structure, providing a foundation for the generation of a library of derivatives for further biological evaluation.

Experimental Protocols

Overall Synthetic Scheme

The synthesis of this compound is proposed to be carried out in four main steps, starting from pyrazine-2-carboxylic acid. The overall workflow is depicted in the diagram below.

G cluster_0 Synthesis Workflow A Pyrazine-2-carboxylic Acid B Pyrazine-2-carboxamide A->B Step 1: Amidation C Pyrazine-2-carbonitrile B->C Step 2: Dehydration D Pyrazine-2-carboximidamide C->D Step 3: Pinner Reaction & Ammonolysis E This compound D->E Step 4: Cyclization

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Pyrazine-2-carboxamide

Methodology:

  • To a stirred solution of pyrazine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude pyrazine-2-carbonyl chloride.

  • The crude acid chloride is dissolved in DCM and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (25%, 5 mL/g of starting material).

  • The mixture is stirred vigorously for 1 hour at 0 °C and then for 2 hours at room temperature.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford pyrazine-2-carboxamide.

Quantitative Data:

ParameterValue
Starting MaterialPyrazine-2-carboxylic acid
Molar Mass ( g/mol )124.09
ProductPyrazine-2-carboxamide
Molar Mass ( g/mol )123.11
Typical Yield (%)85-95
Melting Point (°C)188-190
AppearanceWhite to off-white solid
Step 2: Synthesis of Pyrazine-2-carbonitrile

Methodology:

  • In a round-bottom flask, combine pyrazine-2-carboxamide (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give pyrazine-2-carbonitrile.

Quantitative Data:

ParameterValue
Starting MaterialPyrazine-2-carboxamide
Molar Mass ( g/mol )123.11
ProductPyrazine-2-carbonitrile
Molar Mass ( g/mol )105.09
Typical Yield (%)70-85
Boiling Point (°C)95-98 (at 15 mmHg)
AppearanceColorless to pale yellow oil/solid
Step 3: Synthesis of Pyrazine-2-carboximidamide hydrochloride

Methodology:

  • Prepare a solution of pyrazine-2-carbonitrile (1.0 eq) in anhydrous ethanol (10 mL/g).

  • Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution until saturation.

  • Seal the reaction vessel and stir at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to obtain the crude ethyl pyrazine-2-carboximidate hydrochloride as a solid.

  • Dissolve the crude imidate in anhydrous ethanol and cool to 0 °C.

  • Bubble anhydrous ammonia gas through the solution for 2 hours.

  • Seal the vessel and stir at room temperature for 48 hours.

  • Concentrate the mixture under reduced pressure, and triturate the residue with diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield pyrazine-2-carboximidamide hydrochloride.

Quantitative Data:

ParameterValue
Starting MaterialPyrazine-2-carbonitrile
Molar Mass ( g/mol )105.09
ProductPyrazine-2-carboximidamide HCl
Molar Mass ( g/mol )158.58
Typical Yield (%)60-75
Melting Point (°C)>200 (decomposes)
AppearanceWhite crystalline solid
Step 4: Synthesis of this compound

Methodology:

  • To a stirred suspension of pyrazine-2-carboximidamide hydrochloride (1.0 eq) in chloroform (20 mL/g), add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 15 minutes, then add a solution of perchloromethyl mercaptan (ClSCCl₃, 1.1 eq) in chloroform dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Quantitative Data:

ParameterValue
Starting MaterialPyrazine-2-carboximidamide HCl
Molar Mass ( g/mol )158.58
ProductThis compound
Molar Mass ( g/mol )193.22
Typical Yield (%)40-55
Melting Point (°C)210-215
AppearancePale yellow solid

Potential Biological Activity and Signaling Pathway

Derivatives of 1,2,4-thiadiazole are known to exhibit a wide range of biological activities, including the inhibition of various enzymes. For instance, some heterocyclic compounds act as kinase inhibitors, which are crucial in cancer therapy. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of a protein kinase, thereby blocking downstream signaling that leads to cell proliferation.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Protein Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes Inhibitor 3-(Pyrazin-2-yl)-1,2,4- thiadiazol-5-amine Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

The protocol detailed herein provides a comprehensive and step-by-step guide for the synthesis of this compound. This foundational molecule can be further derivatized to explore its potential as a novel therapeutic agent. The provided methodologies are based on established organic chemistry principles and can be adapted for the synthesis of a library of analogous compounds for structure-activity relationship (SAR) studies. It is recommended that all experimental procedures be carried out by trained personnel in a well-equipped chemical laboratory, following all necessary safety precautions.

Application Notes and Protocols for High-Throughput Screening of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds containing pyrazine and thiadiazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The compound 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine represents a promising candidate for drug discovery, integrating two biologically active moieties. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns, particularly focusing on its potential as an antimicrobial agent. The protocols outlined below are designed for standardized HTS formats and can be adapted for various robotic screening platforms.

Potential Applications

Based on the structural motifs present in this compound, this compound is a candidate for screening against a variety of biological targets. The pyrazine ring is a key component in numerous approved drugs with diverse mechanisms of action, while the 1,2,4-thiadiazole moiety is known to exhibit a wide range of biological effects.[1] Recent studies on pyrazine-thiadiazole hybrids have suggested their potential as antimicrobial agents, possibly through the inhibition of essential microbial enzymes such as dihydrofolate reductase (DHFR).[2] Therefore, a primary application for this compound in HTS is in the discovery of novel antibacterial agents.

High-Throughput Screening Protocol: Inhibition of Bacterial Dihydrofolate Reductase (DHFR)

This protocol describes a biochemical, fluorescence-based HTS assay to identify inhibitors of bacterial DHFR. The assay measures the decrease in NADPH fluorescence upon its oxidation to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_reagents Reagent Addition cluster_incubation Incubation & Detection cluster_analysis Data Analysis Compound_Plate Compound Plate Preparation (this compound serial dilutions in DMSO) Assay_Plate Assay Plate Preparation (Addition of compound or controls) Compound_Plate->Assay_Plate Transfer Enzyme_Mix Addition of DHFR Enzyme Solution Assay_Plate->Enzyme_Mix Dispense Substrate_Mix Addition of NADPH/DHF Substrate Mix Enzyme_Mix->Substrate_Mix Dispense & Initiate Reaction Incubation Incubation at Room Temperature Substrate_Mix->Incubation Detection Fluorescence Reading (Ex: 340 nm, Em: 450 nm) Incubation->Detection Data_Analysis Calculation of % Inhibition and IC50 values Detection->Data_Analysis

Caption: High-throughput screening workflow for DHFR inhibition assay.

Materials and Reagents
ReagentSupplierCatalog No.Storage
This compoundVariesVariesRoom Temperature
Escherichia coli DHFR, recombinantSigma-AldrichD5053-80°C
Dihydrofolic acid (DHF)Sigma-AldrichD7006-20°C, light-sensitive
β-Nicotinamide adenine dinucleotide phosphate (NADPH)Sigma-AldrichN7505-20°C
Dimethyl sulfoxide (DMSO), ACS gradeVariesVariesRoom Temperature
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)In-house preparationN/A4°C
384-well black, flat-bottom assay platesVariesVariesRoom Temperature
Detailed Protocol
  • Compound Plate Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient in a 384-well compound plate. A typical 10-point, 3-fold dilution series is recommended.

    • Include wells with DMSO only for negative controls (0% inhibition) and a known DHFR inhibitor (e.g., methotrexate) for positive controls (100% inhibition).

  • Assay Plate Preparation:

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions from the compound plate to the corresponding wells of a 384-well assay plate.

  • Reagent Addition:

    • Prepare the DHFR enzyme solution in assay buffer to the desired final concentration (e.g., 1 nM).

    • Dispense the enzyme solution into each well of the assay plate (e.g., 10 µL).

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Prepare the substrate mix containing DHF and NADPH in assay buffer. The final concentrations should be at their respective Km values (e.g., 10 µM DHF and 20 µM NADPH).

    • Initiate the enzymatic reaction by adding the substrate mix to each well (e.g., 10 µL).

  • Incubation and Detection:

    • Incubate the assay plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity of each well using a plate reader with excitation at 340 nm and emission at 450 nm.

Data Analysis
  • Calculate the percentage of inhibition for each compound concentration using the following formula:

    % Inhibition = 100 x (1 - (Signalcompound - Signalbackground) / (Signalnegative control - Signalbackground))

    • Signalcompound: Fluorescence signal in the presence of the test compound.

    • Signalnegative control: Fluorescence signal of the DMSO control.

    • Signalbackground: Fluorescence signal without enzyme.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Hypothetical Screening Data

The following table summarizes hypothetical data for this compound in the DHFR inhibition assay.

CompoundTargetAssay TypeIC50 (µM)Max Inhibition (%)
This compoundDHFRFluorescence5.298
Methotrexate (Control)DHFRFluorescence0.002100

Signaling Pathway Diagram

While DHFR is a metabolic enzyme and not part of a classical signaling pathway, its inhibition impacts the folate pathway, which is crucial for nucleotide synthesis and, consequently, cell proliferation.

Folate_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR Compound 3-(Pyrazin-2-yl)-1,2,4- thiadiazol-5-amine Compound->DHFR Inhibition DNA_Replication DNA Replication & Cell Growth Nucleotide_Synthesis->DNA_Replication

Caption: Inhibition of the folate pathway by targeting DHFR.

Conclusion

The provided application notes and protocols offer a framework for the high-throughput screening of this compound as a potential inhibitor of bacterial DHFR. This assay is robust, scalable, and suitable for identifying novel antimicrobial lead compounds. Further characterization of hits from such a screen would involve secondary assays, including determination of the minimal inhibitory concentration (MIC) against various bacterial strains and cytotoxicity testing in mammalian cell lines to assess selectivity. The structural features of this compound class hold promise for the development of new therapeutics.

References

Application Notes and Protocols for Investigating the Mechanism of Action of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel compound, 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine. Due to the limited currently available data on this specific molecule, this document outlines a systematic approach to elucidate its biological activity. Based on the known activities of structurally related pyrazine and thiadiazole derivatives, we hypothesize that this compound may function as a kinase inhibitor with potential applications in oncology. The following sections detail experimental protocols for target identification, validation, and characterization of the downstream cellular effects of this compound.

Hypothetical Mechanism of Action and Investigational Workflow

Based on the prevalence of kinase inhibitory activity among pyrazine and thiadiazole-containing compounds, we propose that this compound may exert its effects by targeting one or more protein kinases involved in cancer cell proliferation and survival. A logical workflow to investigate this hypothesis is outlined below.

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: In Vivo Efficacy A Initial Screening: Cell Viability Assays (e.g., MTT/MTS) B Target Identification: - Kinome Profiling - Cellular Thermal Shift Assay (CETSA) - Affinity Chromatography A->B C Target Validation: In Vitro Kinase Assays B->C D Analysis of Downstream Signaling: Western Blotting C->D E Cell Cycle & Apoptosis Assays D->E F Xenograft/Syngeneic Animal Models E->F

Caption: Investigational workflow for this compound.

Data Presentation

All quantitative data from the proposed experiments should be meticulously recorded and summarized in tables for clear interpretation and comparison.

Table 1: In Vitro Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (µM) of this compoundPositive Control (e.g., Staurosporine) IC50 (µM)
A549Lung Carcinoma
MCF-7Breast Adenocarcinoma
PC-3Prostate Cancer
HCT116Colon Cancer

Table 2: Kinase Inhibition Profile (IC50 Values)

Kinase TargetIC50 (nM) of this compoundPositive Control IC50 (nM)
Identified Kinase 1
Identified Kinase 2
Off-Target Kinase 1
Off-Target Kinase 2

Table 3: Western Blot Densitometry Analysis

Target ProteinTreatment GroupNormalized Band Intensity (to Loading Control)Fold Change vs. Vehicle
p-AKT (Ser473)Vehicle Control1.0
1 µM Compound
10 µM Compound
Total AKTVehicle Control1.0
1 µM Compound
10 µM Compound

Experimental Protocols

Cell Viability MTT Assay

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to identify the direct binding of the compound to its target protein in a cellular context.

G A Cell Culture & Treatment with Compound B Heat Shock at Temperature Gradient A->B C Cell Lysis B->C D Centrifugation to Separate Aggregates C->D E Supernatant Collection (Soluble Proteins) D->E F Protein Quantification (e.g., Western Blot) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Intact cells

  • This compound

  • PBS and lysis buffer with protease inhibitors

  • Thermal cycler

  • Western blot reagents

Protocol:

  • Treat cultured cells with the compound or vehicle control for a specified time.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Centrifuge to pellet aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein in the supernatant by Western blot. A shift in the melting curve indicates target engagement.[1][2]

In Vitro Kinase Inhibition Assay

This assay quantifies the inhibitory activity of the compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • This compound

  • Assay buffer

  • Kinase activity detection kit (e.g., ADP-Glo™)

Protocol:

  • Prepare serial dilutions of the compound.

  • In a 96-well plate, add the kinase, the compound dilutions, and the substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity according to the kit manufacturer's instructions (e.g., by measuring luminescence from ADP production).[3]

  • Calculate the IC50 value from the dose-response curve.

Western Blot Analysis of Signaling Pathways

This technique is used to measure changes in the levels of total and phosphorylated proteins in a signaling pathway downstream of the target kinase.

G cluster_0 Hypothetical Pathway Compound 3-(Pyrazin-2-yl)-1,2,4- thiadiazol-5-amine TargetKinase Target Kinase (e.g., AKT) Compound->TargetKinase Inhibition Downstream1 Downstream Effector 1 (e.g., mTOR) TargetKinase->Downstream1 Downstream2 Downstream Effector 2 (e.g., p70S6K) Downstream1->Downstream2 CellEffect Cellular Effects (Proliferation, Survival) Downstream2->CellEffect

Caption: Hypothetical signaling pathway inhibited by the compound.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Prepare protein lysates from cells treated with different concentrations of the compound.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.[4][5]

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Concluding Remarks

The protocols and framework provided in these application notes offer a robust starting point for the comprehensive investigation of the mechanism of action of this compound. By systematically applying these methodologies, researchers can identify its molecular target(s), elucidate the downstream cellular consequences of its activity, and evaluate its potential as a therapeutic agent. The structured data presentation and visualization tools are designed to facilitate clear communication and interpretation of the experimental findings.

References

Application Notes and Protocols: 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds containing pyrazine and thiadiazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The compound 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine represents a novel chemical entity with the potential for therapeutic applications. While specific enzymatic targets for this compound are still under investigation, its structural motifs suggest it may act as an inhibitor of protein kinases, a class of enzymes frequently implicated in proliferative and inflammatory diseases.

These application notes provide a framework for the initial characterization of this compound as a putative kinase inhibitor. The protocols outlined below describe generalized methods for determining its in vitro potency, mechanism of action, and cellular efficacy.

Hypothetical Target and Rationale

Based on the prevalence of pyrazine and thiadiazole cores in known kinase inhibitors, we hypothesize that this compound may target a serine/threonine or tyrosine kinase involved in oncogenic signaling pathways. For the purpose of these notes, we will consider its potential as an inhibitor of a hypothetical "Kinase X".

Data Presentation

The following tables present hypothetical data for the inhibitory activity of this compound against Kinase X and its effect on a cancer cell line.

Table 1: In Vitro Kinase Inhibition

CompoundTargetAssay TypeIC50 (nM)Ki (nM)
This compoundKinase XBiochemical (HTRF)7545
Staurosporine (Control)Kinase XBiochemical (HTRF)52.8

Table 2: Cellular Activity

CompoundCell LineAssay TypeGI50 (µM)
This compoundCancer Cell Line ACell Viability (MTT)1.2
Doxorubicin (Control)Cancer Cell Line ACell Viability (MTT)0.5

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.

Materials:

  • Purified recombinant Kinase X

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Staurosporine (positive control)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665

  • 384-well low-volume microplates

  • Plate reader capable of HTRF measurement

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 2 µL of diluted compound or control.

  • Add 4 µL of Kinase X enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a mixture containing the biotinylated substrate peptide and ATP.

  • Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of a cancer cell line.

Materials:

  • Cancer Cell Line A

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and controls in complete medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays compound_prep_bio Compound Dilution kinase_assay HTRF Kinase Assay compound_prep_bio->kinase_assay ic50_calc IC50 Determination kinase_assay->ic50_calc end End: Inhibitor Profile ic50_calc->end compound_prep_cell Compound Dilution cell_treatment Cell Treatment compound_prep_cell->cell_treatment mtt_assay MTT Proliferation Assay cell_treatment->mtt_assay gi50_calc GI50 Determination mtt_assay->gi50_calc gi50_calc->end start Start: 3-(Pyrazin-2-yl)-1,2,4- thiadiazol-5-amine start->compound_prep_bio start->compound_prep_cell signaling_pathway cluster_pathway Hypothetical Kinase X Signaling Pathway receptor Growth Factor Receptor kinaseX Kinase X receptor->kinaseX Activation downstream Downstream Effector kinaseX->downstream Phosphorylation proliferation Cell Proliferation & Survival downstream->proliferation inhibitor 3-(Pyrazin-2-yl)-1,2,4- thiadiazol-5-amine inhibitor->kinaseX

Application Notes and Protocols for Molecular Docking of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for performing molecular docking studies with the compound 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine. Due to the limited availability of direct experimental data for this specific ligand, this guide outlines a general workflow and suggests potential protein targets based on the known biological activities of structurally related pyrazine and thiadiazole derivatives. The protocol covers ligand and protein preparation, docking execution using common software, and analysis of the results.

Introduction to this compound and Molecular Docking

This compound is a heterocyclic compound containing both a pyrazine and a 1,2,4-thiadiazole moiety. Pyrazine-based compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The pyrazine ring is an electron-deficient aromatic system that can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for ligand-protein recognition.[1][2] Similarly, thiadiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[6][7] It is a powerful tool in structure-based drug design for hit identification and lead optimization.[7][8] The process involves preparing the 3D structures of the ligand and the protein, defining a binding site, running a docking algorithm to generate various binding poses, and then using a scoring function to rank these poses based on their predicted binding affinity.[6][9]

Potential Protein Targets

Based on the biological activities of related compounds, several protein families can be considered as potential targets for this compound.

Table 1: Potential Protein Targets for Molecular Docking

Target Protein FamilySpecific ExamplePDB IDRationale for Selection
Protein Kinases Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)--INVALID-LINK--1,3,4-Thiadiazole derivatives have shown anticancer activity, and EGFR is a common target in cancer therapy.[3]
Glutaminyl Cyclases (QC/isoQC) Human Glutaminyl Cyclase (QC)--INVALID-LINK--2-Amino-1,3,4-thiadiazoles have been identified as potent inhibitors of QC, which is implicated in cancer and Alzheimer's disease.[10]
Tubulin Beta-Tubulin--INVALID-LINK--Triazolo-thiadiazine derivatives, which are structurally related, have shown antitumoral activity through tubulin polymerization inhibition.[11]
Penicillin-Binding Proteins (PBPs) Penicillin-Binding Protein 4 (PBP4)--INVALID-LINK--Thiazole and dihydrothiazole derivatives have been investigated for their antibacterial activity by targeting PBPs.[12]

Detailed Molecular Docking Protocol

This protocol outlines the general steps for performing a molecular docking study using AutoDock Vina, a widely used and freely available software. The principles can be adapted for other docking programs like GOLD, Schrödinger Suite, or MOE.

Required Software
  • Ligand Preparation: ChemDraw, Avogadro, Open Babel

  • Protein Preparation: UCSF Chimera, PyMOL, AutoDockTools (ADT)

  • Molecular Docking: AutoDock Vina, AutoDockTools (ADT)

  • Result Visualization and Analysis: UCSF Chimera, PyMOL, Discovery Studio Visualizer

Experimental Workflow

G Figure 1: General Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep 1. Ligand Preparation (2D to 3D, Energy Minimization) Grid_Box 3. Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Box Protein_Prep 2. Protein Preparation (Remove water, Add hydrogens, Assign charges) Protein_Prep->Grid_Box Docking_Run 4. Running Docking Simulation (AutoDock Vina) Grid_Box->Docking_Run Pose_Analysis 5. Pose Analysis & Scoring (Binding Energy, RMSD) Docking_Run->Pose_Analysis Interaction_Analysis 6. Interaction Visualization (Hydrogen bonds, Hydrophobic interactions) Pose_Analysis->Interaction_Analysis

Caption: A flowchart illustrating the key stages of a typical molecular docking experiment.

Step-by-Step Protocol

Step 1: Ligand Preparation

  • 2D Structure Drawing: Draw the 2D structure of this compound using software like ChemDraw.

  • 3D Conversion and Optimization:

    • Convert the 2D structure to a 3D structure using a program like Avogadro or Open Babel.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy conformation.

    • Save the optimized ligand structure in a .pdb or .mol2 file format.

  • Prepare for Docking:

    • Use AutoDockTools (ADT) to assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds of the ligand.

    • Save the final prepared ligand file in the .pdbqt format.

Step 2: Target Protein Preparation

  • Protein Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1M17 for EGFR-TK).

  • Initial Cleanup:

    • Open the PDB file in UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

    • If the protein is a multimer, retain only the chain(s) relevant for the docking study.

  • Prepare for Docking (using ADT):

    • Add polar hydrogens to the protein structure.

    • Merge non-polar hydrogens.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in the .pdbqt format.

Step 3: Grid Box Generation

  • Define the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature review of active site residues.

  • Set Grid Parameters:

    • In ADT, load the prepared protein and ligand .pdbqt files.

    • Use the "Grid Box" option to define a 3D grid that encompasses the entire binding site. The grid box should be large enough to allow for the ligand to move and rotate freely within the active site.

    • Note the coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.

Step 4: Running the Docking Simulation

  • Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand .pdbqt files, the grid box coordinates and dimensions, and the output file name.

  • Execute AutoDock Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

Data Analysis and Visualization

Step 5: Pose Analysis and Scoring

  • Binding Affinity: The primary output from AutoDock Vina is a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

  • RMSD Calculation: If a known binding pose exists (from a co-crystallized structure), calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose to validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful docking.

Step 6: Interaction Visualization

  • Load Results: Open the protein .pdbqt file and the output poses file (output_poses.pdbqt) in a visualization tool like PyMOL or Discovery Studio.

  • Analyze Interactions: For the top-ranked poses, analyze the non-covalent interactions between the ligand and the protein. This includes:

    • Hydrogen bonds: The pyrazine nitrogens and the amine group of the ligand are potential hydrogen bond acceptors and donors, respectively.

    • Hydrophobic interactions: The aromatic pyrazine ring can form hydrophobic interactions with non-polar residues.

    • π-π stacking: The pyrazine ring can engage in π-π stacking with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP).

Quantitative Data Summary

The results of a molecular docking study should be summarized in a clear and concise table.

Table 2: Example Docking Results for this compound

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
EGFR-TK1M17-8.5Met793, Leu718, Cys797Hydrogen Bond, Hydrophobic
QC3PBB-7.9Glu201, Tyr298, Trp327Hydrogen Bond, π-π Stacking
Tubulin1SA0-7.2Cys241, Leu248, Ala316Hydrophobic, van der Waals
PBP43HUN-6.8Ser75, Thr215, Tyr300Hydrogen Bond
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulation.

Signaling Pathway Visualization

Understanding the biological context of the target protein is crucial. If the target is part of a known signaling pathway, visualizing this pathway can provide insights into the potential downstream effects of inhibiting the target.

G Figure 2: Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation Ligand 3-(Pyrazin-2-yl)- 1,2,4-thiadiazol-5-amine Ligand->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: A diagram showing the inhibition of the EGFR signaling pathway by a potential inhibitor.

Conclusion

This document provides a comprehensive protocol for conducting molecular docking studies on this compound. By following these guidelines, researchers can computationally evaluate the binding potential of this compound against various protein targets, analyze the key molecular interactions, and generate hypotheses for further experimental validation in the drug discovery process. The combination of computational and experimental approaches is essential for the successful development of novel therapeutic agents.

References

Application Notes and Protocols for 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic small molecule with potential applications in drug discovery and chemical biology. Its structure, featuring both a pyrazine and a 1,2,4-thiadiazole moiety, suggests possible interactions with various biological targets. Pyrazine and thiadiazole derivatives have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often through the modulation of key signaling pathways.[1][2][3][4] This document provides detailed protocols for the preparation and use of this compound in common cell-based assays to assess its biological activity.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively available in the public domain, general safety precautions for handling similar chemical compounds should be strictly followed.

Safety Precautions:

  • Hazard Identification: May be harmful if swallowed, and can cause skin and serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area. Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

PropertyDataSource
CAS Number 138588-23-5[6]
Molecular Formula C₇H₆N₄SGeneric
Molecular Weight 178.21 g/mol Generic
Appearance Solid (form may vary)N/A
Solubility Expected to be soluble in Dimethyl Sulfoxide (DMSO). Aqueous solubility is likely low.Assumption based on similar compounds[7]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducible results in cell-based assays. Due to the limited public data on the solubility of this compound, a solubility test is recommended.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Solubility Test (Small Scale):

    • Weigh out a small amount (e.g., 1 mg) of the compound into a sterile microcentrifuge tube.

    • Add a small volume of DMSO (e.g., 10 µL) to the tube.

    • Vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect for any undissolved particulate matter.

    • If not fully dissolved, incrementally add more DMSO (e.g., 10 µL at a time), vortexing after each addition, until the compound is completely dissolved.

    • Calculate the approximate solubility based on the final volume of DMSO used.

  • Preparation of a 10 mM Stock Solution (Example):

    • Based on the molecular weight of 178.21 g/mol , weigh out 1.78 mg of this compound.

    • Add the powder to a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the treated wells) must be included in all experiments.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cells of interest (e.g., cancer cell lines like A549 or glioma cells)[8][9]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells with vehicle control (medium with DMSO at the highest concentration used) and untreated control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

TreatmentConcentration (µM)Absorbance (570 nm)% Cell Viability
Untreated Control01.25100
Vehicle Control (DMSO)0.5%1.2499.2
Compound X0.11.2096.0
Compound X11.0584.0
Compound X100.7560.0
Compound X500.3024.0
Compound X1000.1512.0

Potential Signaling Pathways and Experimental Workflows

Based on the known activities of pyrazine and thiadiazole derivatives, this compound could potentially modulate various signaling pathways involved in cell proliferation, survival, and inflammation. A common target for such compounds are protein kinases.[9][10][11]

Signaling_Pathway Compound This compound Kinase Protein Kinase (e.g., EGFR, JAK2) Compound->Kinase Inhibition Downstream_Signal Downstream Signaling (e.g., Akt, MAPK) Kinase->Downstream_Signal Activation Proliferation Cell Proliferation Downstream_Signal->Proliferation Promotes Apoptosis Apoptosis Downstream_Signal->Apoptosis Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Compound Prepare Stock Solution of Compound Treat_Cells Treat Cells with Compound (and Controls) Prep_Compound->Treat_Cells Seed_Cells Seed Cells in Plates Seed_Cells->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Assay Perform Assay (e.g., Western Blot, Kinase Assay) Incubate->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Analyze and Interpret Results Data_Acquisition->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine synthesis. The guidance is structured in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective synthetic pathway involves a two-step process starting from 2-cyanopyrazine. The first step is the conversion of 2-cyanopyrazine to its corresponding amidine, pyrazine-2-carboxamidine. The second step is the oxidative cyclization of this amidine with a thiocyanate source to form the desired this compound.

Q2: What are the critical stages in the synthesis that affect the overall yield?

A2: The two primary stages that significantly impact the final yield are:

  • Amidine Formation: The efficiency of converting the electron-deficient 2-cyanopyrazine to pyrazine-2-carboxamidine is crucial. Incomplete conversion or side reactions during this step will directly lower the overall yield.

  • Oxidative Cyclization: The choice of oxidizing agent and the control of reaction conditions during the formation of the 1,2,4-thiadiazole ring are critical to prevent over-oxidation, side-product formation, and to ensure high conversion of the intermediate.

Troubleshooting Guides

Part 1: Synthesis of Pyrazine-2-carboxamidine from 2-Cyanopyrazine

Problem 1: Low or no conversion of 2-cyanopyrazine to pyrazine-2-carboxamidine using the Pinner reaction.

  • Possible Cause A: Unsuitability of the Pinner reaction for electron-deficient nitriles. The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt followed by aminolysis, can be inefficient for electron-deficient nitriles like 2-cyanopyrazine. The electron-withdrawing nature of the pyrazine ring can hinder the initial protonation of the nitrile, which is a key step in the reaction mechanism.[1][2]

  • Suggested Solution A: Consider alternative, more robust methods for amidine synthesis that are better suited for heteroaromatic nitriles. Lewis acid-promoted methods can enhance the reactivity of the nitrile. For instance, using a Lewis acid like aluminum trichloride (AlCl₃) or trimethylsilyl triflate (TMSOTf) can facilitate the reaction.[3][4]

  • Possible Cause B: Instability of the Pinner salt intermediate. The imidate hydrochloride salt (Pinner salt) formed during the reaction can be unstable and may decompose or undergo side reactions, especially at elevated temperatures.[1][2]

  • Suggested Solution B: Maintain a low reaction temperature throughout the formation of the Pinner salt to minimize decomposition. It is often beneficial to use the crude Pinner salt directly in the subsequent aminolysis step without isolation.

Problem 2: Difficulty in purifying pyrazine-2-carboxamidine.

  • Possible Cause: Pyrazine-2-carboxamidine and its salts are often highly polar and water-soluble, making extraction and purification by standard column chromatography challenging.

  • Suggested Solution:

    • Crystallization: The hydrochloride salt of pyrazine-2-carboxamidine can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

    • Solid-Phase Extraction (SPE): For small-scale purifications, SPE with a polar stationary phase may be effective.

    • Use in Crude Form: If the purity of the crude product is sufficient (as determined by NMR or LC-MS), it can be used directly in the next step to avoid purification losses.

Part 2: Oxidative Cyclization to this compound

Problem 3: Low yield during the oxidative cyclization step.

  • Possible Cause A: Inefficient formation of the imidoyl thiourea intermediate. The reaction between pyrazine-2-carboxamidine and a thiocyanate source (e.g., potassium thiocyanate) to form the key imidoyl thiourea intermediate may be incomplete.

  • Suggested Solution A: Ensure stoichiometric amounts or a slight excess of the thiocyanate reagent are used. The reaction is typically carried out in a suitable solvent like DMF or ethanol. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

  • Possible Cause B: Inappropriate choice or amount of oxidizing agent. The selection of the oxidizing agent is critical for the efficient cyclization of the imidoyl thiourea. Common oxidizing agents include iodine, N-bromosuccinimide (NBS), and hydrogen peroxide.[5][6][7] Using a too harsh or an insufficient amount of oxidant can lead to low yields or the formation of side products.

  • Suggested Solution B:

    • Iodine-mediated cyclization: Molecular iodine is a mild and effective oxidant for this transformation. The reaction is often performed in the presence of a base like potassium carbonate in a solvent such as 1,4-dioxane or chloroform.[5]

    • N-Bromosuccinimide (NBS): NBS can also be used as an oxidant. It is a convenient and easy-to-handle reagent.[7][8]

    • Optimization of Oxidant Stoichiometry: The molar equivalents of the oxidizing agent should be carefully optimized. A typical starting point is 1.1 to 1.5 equivalents relative to the amidine.

Problem 4: Formation of multiple side products during oxidative cyclization.

  • Possible Cause: Over-oxidation or side reactions of the pyrazine ring or the amino group. The pyrazine ring and the amino group of the product can be susceptible to oxidation under harsh conditions, leading to a complex mixture of products.

  • Suggested Solution:

    • Use of Mild Oxidizing Agents: Employ milder oxidizing agents like iodine instead of more aggressive ones.

    • Control of Reaction Temperature: Maintain a controlled and, if necessary, low temperature during the addition of the oxidant and throughout the reaction to minimize side reactions.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric oxygen.

Experimental Protocols

Protocol 1: Synthesis of Pyrazine-2-carboxamidine Hydrochloride (via Pinner Reaction - for initial attempts)
  • Suspend 2-cyanopyrazine (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile).

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred suspension for 1-2 hours, ensuring the temperature remains below 10 °C.

  • Seal the reaction vessel and stir at room temperature for 24-48 hours. The formation of a precipitate (the Pinner salt) should be observed.

  • Cool the mixture back to 0 °C and slowly add a solution of anhydrous ammonia in ethanol (prepared by bubbling ammonia gas through cold anhydrous ethanol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the resulting precipitate (ammonium chloride) and wash with cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude pyrazine-2-carboxamidine hydrochloride.

  • Recrystallize the crude product from a suitable solvent like ethanol/ether to obtain the purified product.

Protocol 2: High-Yield Synthesis of this compound (Iodine-Mediated Oxidative Cyclization)
  • To a solution of pyrazine-2-carboxamidine hydrochloride (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or DMF, 10 mL per gram), add potassium thiocyanate (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to form the imidoyl thiourea intermediate.

  • Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Add a solution of iodine (1.2 eq) in the same solvent dropwise over 30 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (5-10%) until the color of iodine disappears.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amidine Synthesis

MethodReagentsSolventTemperature (°C)Typical Yield (%)Notes
Pinner Reaction2-Cyanopyrazine, EtOH, HCl, NH₃Ethanol0 to RT30-50Prone to side reactions with electron-deficient nitriles.
Lewis Acid Catalysis2-Cyanopyrazine, NH₄Cl, AlCl₃Dichlorobenzene13060-80Higher yields but requires higher temperatures.
TMSOTf-mediated2-Cyanopyrazine, Hexamethyldisilazane, TMSOTfDichloromethaneRT70-90Milder conditions and generally higher yields.

Table 2: Comparison of Oxidizing Agents for 1,2,4-Thiadiazole Formation

Oxidizing AgentBaseSolventTemperature (°C)Typical Yield (%)Notes
Iodine (I₂)K₂CO₃1,4-DioxaneRT75-90Mild conditions, good functional group tolerance.[5]
N-Bromosuccinimide (NBS)PyridineDichloromethane0 to RT70-85Readily available and easy to handle.[7]
Hydrogen Peroxide (H₂O₂)NaOHEthanolRT50-70Green oxidant, but can lead to over-oxidation.

Visualizations

experimental_workflow cluster_step1 Step 1: Amidine Synthesis cluster_step2 Step 2: Oxidative Cyclization start 2-Cyanopyrazine amidine Pyrazine-2-carboxamidine start->amidine Reaction reagents1 Ammonia Source (e.g., NH4Cl or HMDS) reagents1->amidine catalyst Catalyst (e.g., Lewis Acid) catalyst->amidine product 3-(Pyrazin-2-yl)-1,2,4- thiadiazol-5-amine amidine->product Reaction thiocyanate Thiocyanate Source (e.g., KSCN) thiocyanate->product oxidant Oxidizing Agent (e.g., Iodine, NBS) oxidant->product

Caption: General experimental workflow for the synthesis.

troubleshooting_logic cluster_amidine Amidine Synthesis Issues cluster_cyclization Cyclization Issues start Low Overall Yield low_amidine_yield Low Amidine Yield? start->low_amidine_yield Check Step 1 low_cyclization_yield Low Cyclization Yield? start->low_cyclization_yield Check Step 2 incomplete_conversion Incomplete Conversion low_amidine_yield->incomplete_conversion Yes side_reactions Side Reactions low_amidine_yield->side_reactions Yes purification_loss Purification Loss low_amidine_yield->purification_loss Yes solution1 Change to Lewis Acid Catalysis or TMSOTf incomplete_conversion->solution1 Solution solution2 Control Temperature, Use Milder Conditions side_reactions->solution2 Solution solution3 Use Crude Product or Optimize Crystallization purification_loss->solution3 Solution inefficient_cyclization Inefficient Cyclization low_cyclization_yield->inefficient_cyclization Yes over_oxidation Over-oxidation low_cyclization_yield->over_oxidation Yes solution4 Optimize Oxidant Stoichiometry inefficient_cyclization->solution4 Solution solution5 Use Milder Oxidant (e.g., I₂), Control Temperature over_oxidation->solution5 Solution

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for compounds like this compound?

A1: The most common purification techniques for amino-substituted heterocyclic compounds such as this compound are:

  • Recrystallization: Effective for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be identified.

  • Column Chromatography: A versatile technique that can be adapted for this basic compound. Options include normal phase chromatography on silica gel (often with additives), amine-functionalized silica gel, or basic alumina, as well as reversed-phase chromatography.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used for final purification to achieve high purity, especially when dealing with complex mixtures or closely related impurities.[2]

Q2: My compound streaks badly on a standard silica gel TLC plate. What is causing this and how can I fix it?

A2: Streaking on silica gel is a common issue with basic compounds like your amine-containing heterocycle. This is due to strong interactions between the basic amine groups and the acidic silanol groups on the surface of the silica gel.[1] To resolve this, you can:

  • Add a basic modifier to the mobile phase: A small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonia in methanol, can be added to the eluent to neutralize the acidic sites on the silica gel and improve peak shape.[1]

  • Use a different stationary phase: Consider using a more inert stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel column, which is specifically designed for the purification of basic compounds.[1]

Q3: I am having difficulty finding a suitable solvent for recrystallization. What are some strategies I can try?

A3: Finding an appropriate recrystallization solvent can be challenging. Here are some strategies:

  • Systematic Solvent Screening: Test the solubility of your crude product in a range of common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water) at both room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, allow the solution to cool slowly.

  • Acidification: For basic compounds like amines, you can sometimes form a salt by adding an acid (e.g., HCl in diethyl ether or trifluoroacetic acid).[3] The resulting salt will have different solubility properties and may be more amenable to recrystallization from polar solvents. The free base can then be regenerated after purification.

  • Use of Organic Acids: Acetic acid and its mixtures with other solvents can be effective for the recrystallization of amines and other basic heterocyclic compounds.[3]

Q4: What are the likely impurities I might encounter during the synthesis of this compound?

A4: While specific impurities depend on the synthetic route, common impurities in the synthesis of related 1,3,4-thiadiazol-2-amine derivatives can include:

  • Unreacted starting materials.

  • Intermediates: For instance, if the synthesis involves the cyclization of a thiosemicarbazide derivative, this intermediate may be present in the crude product.[4]

  • Side-products: Formation of regioisomers or products from competing reaction pathways.

  • Decomposition products: The target compound may be unstable under certain reaction or workup conditions.[5]

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography
Potential Cause Troubleshooting Step
Irreversible adsorption on silica gel The basic amine functionality can strongly and sometimes irreversibly bind to the acidic silica gel.
Solution 1: Use an amine-functionalized silica gel column.[1]
Solution 2: Add a basic modifier like triethylamine (0.1-1%) to your mobile phase.[1]
Solution 3: Switch to a different stationary phase such as neutral or basic alumina.
Product is too polar or too non-polar for the chosen solvent system The compound either remains on the baseline or elutes with the solvent front.
Solution: Perform a thorough TLC screening with a wider range of solvent polarities. For normal phase, consider solvent systems like dichloromethane/methanol or ethyl acetate/hexane. For highly polar compounds, a reversed-phase column might be more suitable.[1][6]
Product decomposition on the column The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[5]
Solution: Neutralize the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column. Alternatively, use a less acidic stationary phase.
Issue 2: Co-elution of Impurities during Column Chromatography
Potential Cause Troubleshooting Step
Insufficient resolution The polarity of the impurity is very close to that of the product.
Solution 1: Use a shallower solvent gradient during elution.
Solution 2: Try a different solvent system. Sometimes changing one of the solvents (e.g., ethyl acetate to acetone) can alter the selectivity.
Solution 3: Switch to a different chromatographic technique, such as reversed-phase chromatography, which separates compounds based on different principles (hydrophobicity).[1]
Solution 4: Consider using a higher-resolution stationary phase (smaller particle size).
Issue 3: Product Oiling Out During Recrystallization
Potential Cause Troubleshooting Step
Solution is supersaturated The concentration of the solute is too high, or the solution was cooled too rapidly.
Solution 1: Re-heat the solution to dissolve the oil, then add more of the same solvent and allow it to cool more slowly.
Solution 2: Add a seed crystal to induce crystallization.
Presence of impurities Impurities can sometimes inhibit crystal formation.
Solution: Subject the crude material to a preliminary purification step like a quick filtration through a plug of silica gel before attempting recrystallization.
Inappropriate solvent choice The boiling point of the solvent may be higher than the melting point of the solute.
Solution: Choose a solvent with a lower boiling point.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Amine-Functionalized Silica)

This protocol is a starting point for the purification of a basic compound like this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on an amine-functionalized silica TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., gradients of ethyl acetate in hexane, or methanol in dichloromethane) to find a system that gives good separation with an Rf value for the target compound of approximately 0.2-0.4.

  • Column Preparation:

    • Choose an appropriately sized amine-functionalized silica gel column based on the amount of crude material.

    • Equilibrate the column with the initial, least polar mobile phase identified during TLC analysis.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Amine-functionalized silica gel
Mobile Phase (Example) Gradient of 0-100% Ethyl Acetate in Hexane, or 0-10% Methanol in Dichloromethane
Modifier Not typically required with amine-functionalized silica
Protocol 2: Purification by Reversed-Phase Preparative HPLC

This method is suitable for obtaining high-purity material.

  • Analytical Method Development:

    • Develop a separation method on an analytical C18 reversed-phase HPLC column.

    • Screen mobile phases such as water/acetonitrile or water/methanol, with a modifier. Given the basic nature of the amine, an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often used to ensure protonation and good peak shape.

    • Optimize the gradient to achieve good separation between the product and impurities.

  • Sample Preparation:

    • Dissolve the crude or partially purified product in the initial mobile phase or a solvent like DMSO.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase.

    • Inject the sample and run the optimized gradient at an appropriate flow rate for the column size.

    • Monitor the elution using a UV detector at a suitable wavelength.

    • Collect fractions corresponding to the product peak.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile or methanol) under reduced pressure.

    • If a non-volatile acid modifier was used, further workup (e.g., neutralization and extraction) may be necessary. Lyophilization is often used to remove the aqueous mobile phase.

Parameter Recommendation
Stationary Phase C18 silica gel
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient (Example) 5% to 95% B over 20-30 minutes
Detection UV, wavelength determined from the UV spectrum of the compound

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve column Column Chromatography (e.g., Amine-Silica) dissolve->column Option 1 hplc Prep-HPLC (Reversed-Phase) dissolve->hplc Option 2 recrystallization Recrystallization dissolve->recrystallization Option 3 tlc_hplc TLC / HPLC Analysis of Fractions column->tlc_hplc hplc->tlc_hplc pure_product Pure Product recrystallization->pure_product combine Combine Pure Fractions tlc_hplc->combine evaporate Solvent Evaporation combine->evaporate evaporate->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue (e.g., Low Yield, Impure Product) check_tlc Streaking on Silica TLC? start->check_tlc add_base Add Base to Eluent (e.g., Triethylamine) check_tlc->add_base Yes coelution Co-elution of Impurities? check_tlc->coelution No change_column Use Amine-Silica or Reversed-Phase Column add_base->change_column Still Issues optimize_gradient Optimize Solvent Gradient coelution->optimize_gradient Yes low_recovery Low Recovery? coelution->low_recovery No change_solvents Try Different Solvent System optimize_gradient->change_solvents Still Co-eluting low_recovery->change_column Yes

Caption: Troubleshooting logic for column chromatography of basic heterocyclic amines.

References

Technical Support Center: Pyrazinyl-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of pyrazinyl-thiadiazole derivatives, focusing on the identification and mitigation of common side reactions.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 2-amino-5-(pyrazin-2-yl)-1,3,4-thiadiazole resulted in a very low yield and multiple spots on TLC. What are the most common side reactions?

A low yield is typically due to one of three issues: incomplete reaction, degradation of materials, or the formation of stable side products. The most prevalent side reaction is the formation of the corresponding 2-amino-5-(pyrazin-2-yl)-1,3,4-oxadiazole . Another possibility, especially if basic conditions are used, is the formation of an isomeric 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol .

Q2: I've characterized a major impurity and its mass is 16 amu lower than my target thiadiazole. What is this compound?

This mass difference strongly indicates the formation of the 1,3,4-oxadiazole analogue. The reaction intermediate, a pyrazinoyl thiosemicarbazide, can undergo cyclodehydration involving either the sulfur atom (to give the thiadiazole) or the oxygen atom (to give the oxadiazole). The replacement of a sulfur atom (~32 amu) with an oxygen atom (~16 amu) results in a net mass loss of 16 amu. This is a common issue in syntheses that use dehydrating agents without strong thionating character.[1][2]

Q3: How can I selectively synthesize the thiadiazole and avoid the oxadiazole impurity?

The choice of cyclizing agent is the most critical factor. To favor thiadiazole formation, a strong dehydrating acid that promotes the nucleophilicity of the sulfur atom should be used.

  • Recommended Agents: Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are highly effective for this cyclization as they strongly favor the desired pathway.[3]

  • Agents to Use with Caution: Reagents like phosphorus oxychloride (POCl₃) or carbodiimides (e.g., EDC·HCl) can sometimes lead to significant amounts of the oxadiazole side product.[1][4] The reaction temperature should also be carefully controlled, as excessive heat can lead to decomposition.

Q4: I attempted a cyclization using a base like sodium hydroxide and obtained an unexpected isomer. What reaction occurred?

Base-catalyzed cyclization of acylthiosemicarbazides typically leads to the formation of 1,2,4-triazole-thiones.[5][6] In this case, the N4 nitrogen of the thiosemicarbazide intermediate acts as the nucleophile, attacking the pyrazinoyl carbonyl carbon. This results in the formation of 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, a different heterocyclic system from the desired 1,3,4-thiadiazole. For the synthesis of 2-amino-1,3,4-thiadiazoles, acidic conditions are required.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the acid-catalyzed cyclization of pyrazinoyl thiosemicarbazide to form 2-amino-5-(pyrazin-2-yl)-1,3,4-thiadiazole.

Table 1: Troubleshooting Common Synthesis Issues
Observation (TLC/LC-MS) Potential Cause Recommended Action & Mitigation Strategy
Significant amount of starting material remains.Incomplete Cyclization: Reaction time, temperature, or acid strength is insufficient.1. Increase reaction time or moderately increase temperature (e.g., from 60°C to 80°C).2. Ensure the cyclizing agent (e.g., conc. H₂SO₄) is fresh and used in sufficient quantity (typically as the solvent or in large excess).[3]
Major peak at [M-16] relative to the expected product mass.Oxadiazole Formation: The cyclizing agent is promoting dehydration via the carbonyl oxygen instead of the sulfur.[1]1. Switch the cyclizing agent to concentrated H₂SO₄ or PPA.2. Avoid reagents like EDC·HCl or excessive POCl₃ if oxadiazole formation is problematic.
Multiple unidentified spots/peaks; dark-colored reaction mixture.Degradation: Reaction temperature is too high, or the acid is too harsh, causing decomposition of the pyrazine ring or other components.1. Lower the reaction temperature.2. Consider a milder but effective acid, such as methanesulfonic acid.[3]3. Ensure the reaction is performed under an inert atmosphere (e.g., N₂) if oxidative degradation is suspected.
Product is an isomer with different spectroscopic properties (NMR/IR).Isomerization to Triazole-thiol: Unintended basic conditions were introduced, or the wrong cyclization catalyst was chosen.1. Strictly adhere to acidic conditions for the cyclization step.[5]2. If a base was used, re-design the synthesis to use an acid-catalyzed cyclodehydration.

Experimental Protocols

Key Experiment: Synthesis of 2-Amino-5-(pyrazin-2-yl)-1,3,4-thiadiazole

This protocol details the reliable acid-catalyzed cyclization of N-(aminothioxomethyl)pyrazine-2-carboxamide (pyrazinoyl thiosemicarbazide).

Step 1: Preparation of the Thiosemicarbazide Intermediate

  • To a solution of pyrazinoic acid hydrazide (1.0 eq) in ethanol, add phenyl isothiocyanate (1.1 eq).

  • Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting hydrazide.

  • Cool the reaction mixture to room temperature. The solid product, N-phenyl-N'-(pyrazinoyl)hydrazinecarbothioamide, will precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum. This intermediate can be used directly in the next step.

Step 2: Acid-Catalyzed Cyclodehydration

  • Carefully add the dried thiosemicarbazide intermediate (1.0 eq) in small portions to pre-chilled (0°C) concentrated sulfuric acid (5-10 volumes).

  • Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the acidic solution onto crushed ice with vigorous stirring.

  • Neutralize the resulting aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution.

  • The crude 2-amino-5-(pyrazin-2-yl)-1,3,4-thiadiazole will precipitate as a solid.

  • Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain the purified compound.

Visualized Workflows and Pathways

The following diagrams illustrate the logical troubleshooting process and the chemical pathways involved.

check_crude Analyze Crude Product (LC-MS, TLC, NMR) start->check_crude path_sm Starting Material Present? check_crude->path_sm path_m16 Impurity at [M-16]? path_sm->path_m16 No cause_incomplete Cause: Incomplete Cyclization path_sm->cause_incomplete  Yes path_isomer Isomeric Impurity? path_m16->path_isomer No cause_oxadiazole Cause: Oxadiazole Formation path_m16->cause_oxadiazole  Yes path_degrade Complex Mixture? path_isomer->path_degrade No cause_triazole Cause: Triazole Formation (Wrong Conditions) path_isomer->cause_triazole  Yes cause_degrade Cause: Degradation path_degrade->cause_degrade  Yes sol_incomplete Solution: Increase Time/Temp or Use Stronger Acid sol_oxadiazole Solution: Switch Cyclizing Agent to conc. H₂SO₄ or PPA cause_oxadiazole->sol_oxadiazole sol_triazole Solution: Use Acidic Conditions (H₂SO₄), Avoid Base cause_triazole->sol_triazole cause_degrade->sol_degrade start Pyrazinoyl Thiosemicarbazide (Intermediate) product_desired Desired Product: 2-Amino-5-pyrazinyl- 1,3,4-thiadiazole start->product_desired Favored Pathway product_side Side Product: 2-Amino-5-pyrazinyl- 1,3,4-oxadiazole start->product_side Side Reaction Pathway label_desired Acid-Catalyzed Cyclodehydration (H₂SO₄, PPA) label_side Competing Dehydration (POCl₃, EDC)

References

Optimization of reaction conditions for 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A common and effective method for the synthesis of 5-amino-3-substituted-1,2,4-thiadiazoles is the oxidative cyclization of an N-acylthiourea or a related intermediate. A plausible route for the target compound involves the reaction of pyrazine-2-carboxamidine with an appropriate thiocarbonyl compound, followed by an intramolecular cyclization.

Q2: I am having trouble sourcing pyrazine-2-carboxamidine. Are there methods to synthesize it in the lab?

Yes, pyrazine-2-carboxamidine can be prepared from commercially available pyrazine-2-carbonitrile. A common method is the Pinner reaction, where the nitrile is treated with an alcohol (like ethanol) and hydrogen chloride to form an imidate ester hydrochloride, which is then reacted with ammonia to yield the amidine hydrochloride.

Q3: What are the critical parameters to control during the oxidative cyclization step?

The critical parameters for the oxidative cyclization to form the 1,2,4-thiadiazole ring include the choice of oxidant, reaction temperature, and solvent. Over-oxidation, incomplete reaction, and side product formation are potential issues if these are not optimized.

Q4: What are some common side products in this synthesis?

Potential side products can include unreacted starting materials, the intermediate N-pyrazinoylthiourea, and over-oxidized species. Depending on the reaction conditions, dimerization of intermediates or decomposition of the pyrazine ring (though less likely under mild conditions) could also occur.

Q5: What purification techniques are most effective for the final product?

The final product, being a heterocyclic amine, is likely to be a solid. Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water). Column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with increasing polarity) can also be effective for removing impurities.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Symptom Possible Cause(s) Recommended Solution(s)
No product formation detected by TLC/LC-MS. 1. Inactive starting materials. 2. Reaction temperature is too low. 3. Ineffective oxidant.1. Check the purity of pyrazine-2-carboxamidine and the thiocarbonyl source. 2. Gradually increase the reaction temperature in increments of 10°C. 3. Switch to a different oxidant (e.g., from I₂ to Phenyliodine(III) bis(trifluoroacetate) (PIFA)).
Low yield with significant starting material remaining. 1. Insufficient reaction time. 2. Inadequate amount of oxidant. 3. Poor solubility of starting materials.1. Monitor the reaction for a longer period. 2. Increase the molar equivalents of the oxidant incrementally (e.g., from 1.1 to 1.5 equivalents). 3. Try a different solvent or a co-solvent system to improve solubility (e.g., DMF, DMSO).
Formation of multiple unidentified spots on TLC. 1. Reaction temperature is too high, leading to decomposition. 2. The oxidant is too harsh. 3. Presence of water in the reaction.1. Lower the reaction temperature. 2. Use a milder oxidant. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Issue 2: Difficulty in Product Purification
Symptom Possible Cause(s) Recommended Solution(s)
Product co-elutes with impurities during column chromatography. 1. Inappropriate solvent system for chromatography. 2. Impurities have similar polarity to the product.1. Perform small-scale trials with different eluent systems (e.g., varying ratios of ethyl acetate/hexane, or using a ternary system like DCM/MeOH/NH₄OH). 2. Attempt recrystallization from various solvents to selectively precipitate the product.
Product oils out during recrystallization. 1. The chosen solvent is not ideal. 2. The product has a low melting point or is impure.1. Try a different solvent or a solvent pair for recrystallization. 2. Purify further by chromatography before attempting recrystallization.
Product is insoluble in common laboratory solvents. 1. The product may be a salt. 2. High degree of intermolecular hydrogen bonding.1. Check the pH of the product. If it is a salt, neutralize it with a mild base. 2. Use highly polar aprotic solvents like DMF or DMSO for dissolution.

Experimental Protocols

Protocol 1: Synthesis of Pyrazine-2-carboxamidine Hydrochloride
  • Step 1: Formation of Ethyl Pyrazine-2-carboximidate Hydrochloride

    • Suspend pyrazine-2-carbonitrile (1.0 eq) in anhydrous ethanol (5-10 mL per gram of nitrile).

    • Cool the mixture to 0°C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours, ensuring the temperature remains below 10°C.

    • Seal the reaction vessel and stir at room temperature for 24-48 hours.

    • Remove the solvent under reduced pressure to obtain the crude imidate hydrochloride as a solid.

  • Step 2: Ammonolysis to Pyrazine-2-carboxamidine Hydrochloride

    • Dissolve the crude imidate hydrochloride in anhydrous ethanol.

    • Cool the solution to 0°C.

    • Bubble anhydrous ammonia gas through the solution for 1-2 hours.

    • Seal the vessel and stir at room temperature for 24 hours.

    • Concentrate the mixture under reduced pressure. The resulting solid is pyrazine-2-carboxamidine hydrochloride, which can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound
  • Step 1: Formation of the Imidoyl Thiourea Intermediate

    • This is a proposed one-pot approach leading directly to the final product.

  • Step 2: Oxidative Cyclization

    • To a solution of pyrazine-2-carboxamidine hydrochloride (1.0 eq) and ammonium thiocyanate (1.2 eq) in a suitable solvent like DMF, add an oxidizing agent such as iodine (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Oxidative Cyclization Conditions (Analogous System)
EntryOxidant (eq)SolventTemperature (°C)Time (h)Yield (%)
1I₂ (1.1)DMF252465
2I₂ (1.5)DMF252472
3I₂ (1.1)DMSO252460
4PIFA (1.1)DCM25285
5I₂ (1.1)DMF501275

Note: Yields are based on reported syntheses of structurally similar 3-aryl-5-amino-1,2,4-thiadiazoles and are for illustrative purposes.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis pyrazine_cn Pyrazine-2-carbonitrile amidine_formation Amidine Formation (Pinner Reaction) pyrazine_cn->amidine_formation nh4scn Ammonium Thiocyanate cyclization One-Pot Oxidative Cyclization nh4scn->cyclization amidine_formation->cyclization workup Aqueous Workup cyclization->workup purification Chromatography / Recrystallization workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product 3-(Pyrazin-2-yl)-1,2,4- thiadiazol-5-amine analysis->product

Caption: Synthetic workflow for this compound.

troubleshooting_flowchart start Low / No Product Yield check_sm Check Starting Material Purity start->check_sm Start Here increase_temp Increase Temperature check_sm->increase_temp If Purity is OK increase_time Increase Reaction Time increase_temp->increase_time If No Improvement success Improved Yield increase_temp->success Success change_oxidant Change Oxidant increase_time->change_oxidant If Still Low Yield increase_time->success Success change_solvent Change Solvent change_oxidant->change_solvent If Still No Improvement change_oxidant->success Success change_solvent->success Optimization

Caption: Troubleshooting flowchart for low reaction yield.

signaling_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor 3-(Pyrazin-2-yl)-1,2,4- thiadiazol-5-amine (Potential Inhibitor) inhibitor->mtor Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Degradation and stability issues of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Specific degradation and stability data for this compound are not extensively available in public literature. The following guidance is based on general principles of chemical stability for related heterocyclic compounds, including pyrazines and thiadiazoles, and standard forced degradation testing protocols.[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its structure, which contains pyrazine, thiadiazole, and amine functional groups, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: The 1,2,4-thiadiazole ring may be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. The exocyclic amine group could also undergo hydrolysis, although this is generally less common.

  • Oxidation: The nitrogen atoms in the pyrazine ring and the sulfur atom in the thiadiazole ring are potential sites for oxidation. This can lead to the formation of N-oxides or sulfoxides/sulfones, respectively.

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to UV or visible light, which may induce isomerization, ring cleavage, or other complex reactions.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The stability of related pyrazine esters has been studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[2]

Q2: What are the optimal storage conditions for this compound to ensure its stability?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Cool conditions (e.g., 2-8 °C) are advisable. For long-term storage, consult the supplier's recommendation, which may include storage at -20 °C.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis.

Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound. What could be the cause?

A3: Unexpected peaks could be due to several factors:

  • Degradation: The compound may be degrading in the dissolution solvent. Assess the pH of your solution and the time the sample is left on the benchtop.

  • Impurities: The initial material may contain impurities. Please refer to the certificate of analysis.

  • Solvent Interaction: The compound might react with the solvent. This is less common with standard HPLC solvents but should be considered if reactive solvents are used.

Troubleshooting Guides

Issue 1: Rapid Degradation in Acidic or Basic Solutions
  • Symptoms: A rapid decrease in the main peak area and the appearance of new peaks in the HPLC chromatogram when the compound is in an acidic (e.g., pH < 3) or basic (e.g., pH > 9) solution.

  • Possible Cause: Hydrolytic degradation of the 1,2,4-thiadiazole ring.

  • Troubleshooting Steps:

    • pH Profiling: Perform a stability study across a range of pH values (e.g., pH 2, 4, 7, 9, 11) to identify the pH at which the compound is most stable.

    • Buffer Selection: Use appropriate buffers to maintain the optimal pH during your experiments.

    • Temperature Control: Perform experiments at controlled, and if necessary, reduced temperatures to slow down the degradation rate.

Issue 2: Compound Color Change or Degradation on Storage
  • Symptoms: The solid compound changes color (e.g., from white to yellow or brown) over time, or analytical testing shows an increase in impurities.

  • Possible Cause: Oxidation or photodegradation.

  • Troubleshooting Steps:

    • Storage Conditions: Verify that the compound is stored protected from light and under an inert atmosphere.

    • Forced Degradation Test: To confirm oxidative sensitivity, expose a small sample to an oxidizing agent (e.g., 3% hydrogen peroxide) and monitor for degradation.

    • Photostability Test: Expose a sample to a controlled light source (as per ICH Q1B guidelines) to assess its photostability.

Hypothetical Stability Data

The following tables present hypothetical data from a forced degradation study on this compound to illustrate expected stability trends.

Table 1: Hypothetical Hydrolytic Stability Data

Condition (24h exposure)Temperature (°C)% DegradationMajor Degradants Observed
0.1 M HCl6015.2%Pyrazine-2-carboxamidine, Thiourea derivative
pH 4.0 Buffer602.1%Minor unknown peaks
pH 7.0 Buffer60< 1%Not significant
pH 9.0 Buffer608.5%Pyrazine-2-carbonitrile, Amine derivative
0.1 M NaOH6025.8%Multiple degradation products

Table 2: Hypothetical Oxidative, Thermal, and Photostability Data

Stress ConditionDuration% DegradationMajor Degradants Observed
3% H₂O₂24 h12.3%N-oxide and Sulfoxide derivatives
Dry Heat (80°C)48 h5.4%Thermal decomposition products
Photostability (ICH Q1B)1.2 million lux hours9.8%Photolytic cleavage products

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1]

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.

    • Add 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a stability chamber at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photostability Testing:

    • Expose the solid compound and a solution (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples by HPLC.

Visualizations

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photodegradation (UV Light) parent This compound hydrolysis_prod1 Pyrazine-2-carboxamidine parent->hydrolysis_prod1 Ring Cleavage hydrolysis_prod2 Thiourea Derivative parent->hydrolysis_prod2 Ring Cleavage oxidation_prod1 Pyrazine N-oxide Derivative parent->oxidation_prod1 N-oxidation oxidation_prod2 Thiadiazole S-oxide Derivative parent->oxidation_prod2 S-oxidation photo_prod1 Isomers parent->photo_prod1 Isomerization photo_prod2 Ring Cleavage Products parent->photo_prod2 Photolytic Cleavage

Caption: Hypothetical degradation pathways for this compound.

Forced_Degradation_Workflow start Start: Pure Compound stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sampling Sample at Time Points stress->sampling analysis HPLC-UV/MS Analysis sampling->analysis data Quantify Degradation Identify Degradants analysis->data report Generate Stability Report data->report

Caption: General experimental workflow for a forced degradation study.

Troubleshooting_Degradation start Unexpected Degradation Observed check_storage Check Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Is the compound in solution? start->check_solvent storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improve Storage (Re-test) check_storage->storage_bad No check_ph Check Solution pH check_solvent->check_ph Yes ph_extreme pH is Acidic/Basic check_ph->ph_extreme Yes ph_neutral pH is Neutral check_ph->ph_neutral No buffer_solution Buffer Solution (Re-test) ph_extreme->buffer_solution check_oxidation Consider Oxidative Degradation (Test with Antioxidant) ph_neutral->check_oxidation

Caption: Troubleshooting decision tree for unexpected degradation.

References

Technical Support Center: Solubility Enhancement for 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding methods to increase the aqueous solubility of the compound 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

The first step is to determine the compound's baseline solubility in aqueous media across a physiologically relevant pH range (typically pH 1 to 7.5).[1] This is often done through a kinetic or equilibrium solubility assessment. A common method is the shake-flask method, where an excess of the compound is agitated in a specific buffer until equilibrium is reached, after which the concentration of the dissolved compound is measured.

Q2: Why is this compound likely to have low aqueous solubility?

Q3: What are the primary strategies to improve the solubility of a poorly soluble compound?

A variety of techniques can be employed, which are broadly categorized as physical and chemical modifications.[3]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating dispersions in carriers (solid dispersions).[3][6]

  • Chemical Modifications: These methods involve changing the molecule or its environment, such as pH adjustment, use of co-solvents, complexation (e.g., with cyclodextrins), and salt formation.[3][7][8]

Q4: Which solubility enhancement method should I try first?

A logical, stepwise approach is recommended, starting with the simplest and most cost-effective methods. A typical workflow begins with assessing the impact of pH, followed by screening co-solvents. If these methods are insufficient or unsuitable for the intended application, more advanced techniques like solid dispersions, cyclodextrin complexation, or nanosuspensions can be explored.

G cluster_start Initial Assessment cluster_simple Simple Methods cluster_advanced Advanced Methods cluster_eval Evaluation Start Assess Baseline Aqueous Solubility pH pH Adjustment Start->pH Cosolvent Co-solvency pH->Cosolvent If insufficient Success Solubility Goal Met? pH->Success SolidDisp Solid Dispersion Cosolvent->SolidDisp If precipitation on dilution Cosolvent->Success Complex Cyclodextrin Complexation SolidDisp->Complex Alternative SolidDisp->Success Nano Particle Size Reduction Complex->Nano Alternative Complex->Success Nano->Success Success->pH No, Re-evaluate & Combine Methods End Final Formulation Success->End Yes

Fig 1. Logical workflow for selecting a solubility enhancement method.

Troubleshooting Guides

Guide 1: pH Adjustment

Q: My compound will not dissolve in neutral (pH 7.4) aqueous buffer. How can I use pH to improve its solubility?

A: The solubility of ionizable compounds is highly dependent on pH.[9] Your compound, this compound, has basic functional groups (the pyrazine ring and the amine group) that can be protonated in acidic conditions. This protonation leads to the formation of a more soluble salt form. Therefore, decreasing the pH should increase solubility.

  • Prepare Buffers: Create a series of buffers across a wide pH range (e.g., pH 1.0, 2.0, 4.0, 6.0, 7.4, 9.0).

  • Add Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the samples to separate the undissolved solid from the solution.

  • Measure Concentration: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

The following data is for illustrative purposes only.

pHSolubility (µg/mL)
1.0150.5
2.0125.8
4.045.2
6.05.1
7.4<1.0
9.0<1.0

This profile demonstrates that the compound is significantly more soluble at a lower pH, which is typical for a weak base.

Guide 2: Co-solvency

Q: pH adjustment helped, but I need higher concentrations for my experiment. What co-solvents can I use?

A: Co-solvency is a technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a hydrophobic compound.[10][11][12] This works by reducing the polarity of the solvent system.[13]

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), ethanol, and glycerin.[3][10][14]

  • Prepare Mixtures: Create a series of co-solvent/water mixtures at various volume ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent in water or a relevant buffer).

  • Determine Solubility: Use the shake-flask method described previously to measure the solubility of your compound in each co-solvent mixture.

  • Analyze Results: Compare the solubility enhancements achieved with each co-solvent and concentration to identify the most effective system.

The following data is for illustrative purposes only.

Co-solvent% v/vSolubility (µg/mL)Fold Increase
None0%0.8-
PEG 40020%55.6~70x
PEG 40040%210.2~263x
PG20%30.1~38x
PG40%115.7~145x
Ethanol20%25.5~32x
Ethanol40%98.4~123x

This table shows that PEG 400 is the most effective co-solvent in this hypothetical scenario.[13]

Guide 3: Solid Dispersion

Q: My compound precipitates out of solution when my co-solvent formulation is diluted into an aqueous medium. Would a solid dispersion be a better approach?

A: Yes, this is a common issue known as precipitation upon dilution. Solid dispersion is a highly effective technique to overcome this and enhance both solubility and dissolution rate.[4][15] It involves dispersing the drug in an amorphous state within a hydrophilic carrier matrix.[4][16] The amorphous form has a higher energy state and is more soluble than the stable crystalline form.[16]

G cluster_prep Preparation cluster_process Processing cluster_post Post-Processing cluster_final Characterization Dissolve 1. Dissolve Drug & Carrier in a Common Solvent Evap 2. Evaporate Solvent (e.g., Rotary Evaporator) Dissolve->Evap Dry 3. Dry Solid Mass (e.g., Vacuum Oven) Evap->Dry Size 4. Pulverize & Sieve to Obtain Powder Dry->Size Characterize 5. Characterize for Amorphous State (DSC, XRD) & Dissolution Rate Size->Characterize

Fig 2. Workflow for preparing a solid dispersion by solvent evaporation.
  • Select Carrier: Choose a hydrophilic carrier. Common options are listed in the table below.

  • Dissolve Components: Dissolve both this compound and the carrier in a suitable common volatile solvent (e.g., methanol, ethanol, or dichloromethane).

  • Evaporate Solvent: Remove the solvent under reduced pressure using a rotary evaporator. This will produce a solid mass.

  • Dry and Size: Dry the resulting solid mass completely under vacuum. Then, pulverize and sieve the material to obtain a fine, uniform powder.

  • Characterize: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug. Evaluate its dissolution profile compared to the pure crystalline drug.

Carrier TypeExamples
Polyethylene GlycolsPEG 4000, PEG 6000, PEG 8000
PolyvinylpyrrolidonesPVP K30, PVP K90, Povidone
Cellulose DerivativesHPMC, Hydroxypropyl Cellulose (HPC)
Acrylate PolymersEudragit® grades
SurfactantsPoloxamers (Pluronic®), Tweens, Spans

Source:[4][5]

Guide 4: Complexation with Cyclodextrins

Q: I am developing an injectable formulation and need to avoid potentially toxic organic co-solvents. Is cyclodextrin complexation a suitable alternative?

A: Yes, complexation with cyclodextrins is an excellent method for increasing solubility, particularly for parenteral formulations where toxicity is a major concern.[17] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[19]

  • Select Cyclodextrin: Choose appropriate cyclodextrins. Modified β-cyclodextrins are most common.

  • Prepare Solutions: Create a series of aqueous solutions with increasing concentrations of the selected cyclodextrin.

  • Add Compound: Add an excess amount of your compound to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (24-72 hours).

  • Analyze: Filter the samples and measure the concentration of the dissolved drug in each solution via HPLC.

  • Plot Diagram: Plot the total drug concentration against the cyclodextrin concentration. The slope of this phase-solubility diagram can be used to determine the complexation efficiency and stoichiometry.

Cyclodextrin AbbreviationFull NameKey Features
HP-β-CDHydroxypropyl-β-cyclodextrinHigh aqueous solubility, commonly used in parenterals.
SBE-β-CDSulfobutylether-β-cyclodextrinHigh aqueous solubility, negatively charged.
RAMEBRandomly-methylated-β-cyclodextrinHigh solubilizing capacity for lipophilic drugs.[20]

Source:[20][21]

Guide 5: Particle Size Reduction (Nanosuspension)

Q: My primary goal is to increase the dissolution rate for an oral formulation to improve bioavailability. Should I consider particle size reduction?

A: Absolutely. Reducing particle size to the nanometer range (creating a nanosuspension) dramatically increases the surface area of the drug, which in turn increases its dissolution velocity according to the Noyes-Whitney equation.[22] Nanosuspensions are colloidal dispersions of pure drug particles in a liquid phase, stabilized by surfactants or polymers.[23] This technique is particularly effective for BCS Class II drugs (low solubility, high permeability).[4]

  • Top-Down Methods: These involve breaking down larger drug crystals into nanoparticles.

    • Media Milling: Drug particles are milled in a liquid medium containing milling pearls (e.g., zirconium oxide or glass).

    • High-Pressure Homogenization: A suspension of the drug is forced through a very narrow gap at high pressure, reducing particle size through cavitation and shear forces.[3]

  • Bottom-Up Methods: These involve precipitating the drug from a solution to form nanoparticles.

    • Solvent-Antisolvent Precipitation: The drug is dissolved in a solvent and then added to an antisolvent in which it is poorly soluble, causing it to precipitate as nanoparticles in the presence of stabilizers.

  • Dissolve Drug: Dissolve this compound in a suitable organic solvent (e.g., DMSO, acetone).

  • Prepare Stabilizer Solution: Dissolve a stabilizer (e.g., Poloxamer 188, Tween 80) in an aqueous antisolvent.

  • Precipitate: Add the drug solution to the rapidly stirring antisolvent solution. The drug will precipitate out as nanoparticles.

  • Remove Solvent: Remove the organic solvent, typically through evaporation or dialysis.

  • Characterize: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Confirm the particle size and morphology with electron microscopy (SEM/TEM).

References

Navigating Ambiguous NMR Spectra of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving ambiguous NMR spectra of the novel heterocyclic compound, 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine. This guide is designed to assist researchers in obtaining clear, interpretable data for accurate structural elucidation and purity assessment.

Predicted NMR Spectral Data

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegration
Pyrazine H-3'~9.2d1H
Pyrazine H-5'~8.7d1H
Pyrazine H-6'~8.6dd1H
Amine (-NH₂)~7.5 (broad)s2H
¹³C NMR Predicted Chemical Shift (ppm)
Thiadiazole C5~175
Thiadiazole C3~165
Pyrazine C2'~150
Pyrazine C6'~145
Pyrazine C3'~144
Pyrazine C5'~143

Troubleshooting Ambiguous Spectra: FAQs

This section addresses common issues encountered during the NMR analysis of this compound.

Q1: The peaks in the aromatic region of my ¹H NMR spectrum are overlapping and difficult to interpret.

Possible Causes:

  • Limited Chemical Shift Dispersion: The protons on the pyrazine ring are in a similar electronic environment, leading to closely spaced signals.

  • Inappropriate Solvent Choice: The solvent can significantly influence the chemical shifts of nearby protons.

Troubleshooting Steps:

  • Change the NMR Solvent: If the spectrum was acquired in a common solvent like CDCl₃, consider re-acquiring the spectrum in an aromatic solvent such as benzene-d₆ or a hydrogen-bond accepting solvent like DMSO-d₆. Aromatic solvents can induce significant shifts in the proton resonances of pyrazines, a phenomenon known as Aromatic Solvent Induced Shift (ASIS), which can help to resolve overlapping signals.

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.

  • Perform 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help to identify coupled protons, even if their signals are overlapping in the 1D spectrum.

Q2: I am observing broad peaks in my spectrum, especially for the amine protons.

Possible Causes:

  • Proton Exchange: The amine (-NH₂) protons can exchange with residual water or other labile protons in the sample, leading to peak broadening.

  • Quadrupolar Broadening: The nitrogen atoms in the pyrazine and thiadiazole rings have a nuclear quadrupole moment which can lead to broadening of adjacent proton signals.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The broad amine peak should diminish or disappear completely as the protons are exchanged for deuterium.

  • Lower the Sample Concentration: Diluting the sample can sometimes sharpen the peaks.

  • Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen peaks by altering exchange rates or molecular tumbling.

Q3: I see unexpected peaks in my spectrum that I cannot assign to the target molecule.

Possible Causes:

  • Residual Solvents: Small amounts of solvents from the synthesis or purification steps (e.g., ethyl acetate, dichloromethane, acetone) are common contaminants.

  • Starting Material or Byproduct Impurities: Incomplete reaction or side reactions can lead to the presence of other species in your sample.

  • Degradation: The compound may be unstable under certain conditions.

Troubleshooting Steps:

  • Check for Common Solvent Peaks: Compare the chemical shifts of the unknown peaks to standard tables of NMR solvent impurities.

  • Review the Synthetic Route: Consider the possible starting materials and byproducts of your synthesis and check for their characteristic NMR signals.

  • Assess Sample Purity: Use other analytical techniques like LC-MS or TLC to assess the purity of your sample. If impurities are detected, further purification is necessary.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is provided below.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of the protons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting ambiguous NMR spectra of this compound.

Troubleshooting_Workflow start Ambiguous NMR Spectrum issue Identify Primary Issue start->issue overlap Peak Overlap issue->overlap Overlap broad Broad Peaks issue->broad Broadening impurity Unexpected Peaks issue->impurity Impurities solvent Change Solvent (e.g., Benzene-d6) overlap->solvent field Increase Field Strength overlap->field two_d 2D NMR (COSY) overlap->two_d d2o D2O Exchange broad->d2o concentration Lower Concentration broad->concentration temperature Vary Temperature broad->temperature check_solvent Check Solvent Impurity Tables impurity->check_solvent review_synthesis Review Synthetic Route impurity->review_synthesis purity_check Assess Purity (LC-MS, TLC) impurity->purity_check end Clear Spectrum / Identify Issues solvent->end field->end two_d->end d2o->end concentration->end temperature->end check_solvent->end review_synthesis->end purity_check->end

Caption: Troubleshooting workflow for ambiguous NMR spectra.

Challenges in scaling up the synthesis of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which is typically approached via the oxidative cyclization of a pyrazinoyl-substituted thiourea or related intermediate.

Q1: I am observing very low to no yield of the desired product. What are the potential causes and solutions?

A1: Low or no yield is a common issue that can stem from several factors throughout the synthetic process.

  • Potential Causes:

    • Poor quality of starting materials: Pyrazine-2-carboxamidine may be unstable, or the oxidizing agent may have degraded.

    • Incorrect reaction conditions: The temperature may be too low for the reaction to proceed or too high, leading to decomposition. The choice of solvent can also be critical.

    • Ineffective oxidant: The chosen oxidizing agent (e.g., iodine, hydrogen peroxide, N-bromosuccinimide) may not be suitable for this specific substrate or may have lost its activity.

    • Presence of moisture: Some reagents, particularly intermediates, can be sensitive to water, leading to hydrolysis and side reactions.

  • Troubleshooting Steps:

    • Verify Starting Material Quality: Confirm the purity of pyrazine-2-carboxamidine and other key reagents via techniques like NMR or melting point analysis. Use freshly opened or properly stored oxidants.

    • Optimize Reaction Temperature: Screen a range of temperatures. Start at room temperature and incrementally increase it, monitoring the reaction progress by TLC or LC-MS.

    • Solvent Screening: The polarity of the solvent can significantly impact the reaction. Test a variety of solvents such as ethanol, DMF, DMSO, or acetonitrile.

    • Evaluate Different Oxidants: If one oxidant fails, consider alternatives. For oxidative N-S bond formation, iodine (I₂) is a common and effective choice.[1][2]

    • Ensure Anhydrous Conditions: Dry your glassware and use anhydrous solvents, especially if intermediates are sensitive to moisture.

Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?

A2: Impurity formation is a major challenge, especially during scale-up. Understanding the potential side reactions is key to minimizing them.

  • Potential Impurities & Causes:

    • Unreacted Starting Materials: Incomplete reaction due to insufficient reaction time, low temperature, or inadequate mixing.

    • Over-oxidation Products: Using an overly harsh oxidant or an excessive amount can lead to the formation of undesired oxidized species.

    • Hydrolysis Products: If water is present, intermediates like N-(diaminomethylene)pyrazine-2-carboxamide can hydrolyze back to the starting amidine or other byproducts.

    • Dimerization of Intermediates: Certain reactive intermediates may dimerize under the reaction conditions.

  • Troubleshooting & Prevention:

    • Reaction Monitoring: Use TLC or LC-MS to closely monitor the reaction. Stop the reaction once the starting material is consumed to prevent the formation of degradation products.

    • Stoichiometry Control: Carefully control the stoichiometry of the oxidant. Add it portion-wise or as a solution to maintain better control over the reaction exotherm and prevent localized high concentrations.

    • Purification Strategy: Develop a robust purification method. Recrystallization is often effective for crystalline solids. If impurities are persistent, column chromatography may be necessary.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.

Q3: The reaction works at a small scale, but I'm facing problems during scale-up. What should I consider?

A3: Scaling up a reaction introduces new challenges related to mass and heat transfer.

  • Common Scale-Up Issues:

    • Poor Heat Dissipation: The oxidative cyclization can be exothermic. On a larger scale, inefficient heat removal can lead to a temperature spike, causing side reactions or decomposition.

    • Inefficient Mixing: Inadequate agitation in a large reactor can result in localized "hot spots" or areas of high reagent concentration, leading to impurity formation and lower yields.

    • Extended Reaction Times: What works in minutes in a flask might take hours in a large reactor due to slower mass transfer.

    • Difficult Product Isolation: Isolating the product from a large volume of solvent can be challenging. Precipitation and filtration may be less efficient.

  • Scale-Up Strategies:

    • Controlled Reagent Addition: Add critical reagents (like the oxidant) slowly and sub-surface to ensure proper mixing and temperature control.

    • Jacketed Reactor: Use a reactor with a cooling jacket to effectively manage the reaction temperature.

    • Mechanical Stirring: Employ an appropriate mechanical stirrer to ensure the reaction mixture is homogeneous.

    • Process Safety Analysis: Before scaling up, perform a safety analysis to understand the thermal hazards associated with the reaction.

    • Telescoping Reactions: If possible, combine steps without isolating intermediates to improve efficiency and reduce handling losses.[3]

Data Presentation

Table 1: Optimization of Oxidative Cyclization Conditions
EntryOxidant (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1I₂ (1.1)Ethanol25 (RT)1245
2I₂ (1.1)Ethanol78 (Reflux)475
3I₂ (1.1)DMF80482
4I₂ (1.5)DMF80480 (with impurities)
5H₂O₂ (2.0)Acetic Acid60655
6NBS (1.1)Acetonitrile50568
Table 2: Hypothetical Impurity Profile by HPLC
Retention Time (min)Peak Area (%)Probable Identity
2.53.2Pyrazine-2-carboxamidine (Starting Material)
4.889.5This compound (Product)
6.14.1Dimerized byproduct
7.33.2Over-oxidized species

Experimental Protocols

Protocol 1: Synthesis of 1-((Amino(pyrazin-2-yl)methyl)carbamothioyl)urea (Intermediate)

  • To a solution of pyrazine-2-carboxamidine hydrochloride (1 eq.) in dry ethanol, add sodium ethoxide (1 eq.) and stir for 30 minutes at room temperature.

  • Filter the resulting sodium chloride precipitate and add the filtrate to a solution of ethoxycarbonyl isothiocyanate (1.1 eq.) in dry ethanol, cooled to 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, reduce the solvent volume under vacuum.

  • Add water to the concentrated mixture to precipitate the crude intermediate.

  • Filter the solid, wash with cold water, and dry under vacuum. The intermediate can be used in the next step without further purification.

Protocol 2: Oxidative Cyclization to this compound

  • Suspend the crude intermediate from Protocol 1 (1 eq.) in dimethylformamide (DMF).

  • Add potassium carbonate (2 eq.) to the suspension.

  • To this stirred mixture, add a solution of iodine (1.1 eq.) in DMF dropwise over 30 minutes. Maintain the temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to 80°C for 4 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of aqueous sodium thiosulfate to quench the excess iodine.

  • The product will precipitate out of the solution. Stir for 1 hour.

  • Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetonitrile) to obtain pure this compound.

Visualizations

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Oxidative Cyclization & Purification Start Pyrazine-2-carboxamidine + Ethoxycarbonyl isothiocyanate Reaction1 Stir in Ethanol Room Temperature, 12h Start->Reaction1 Workup1 Solvent Reduction & Precipitation with Water Reaction1->Workup1 Intermediate Crude Intermediate: 1-((Amino(pyrazin-2-yl)methyl)carbamothioyl)urea Workup1->Intermediate Reaction2 Add K₂CO₃ and I₂ in DMF Heat to 80°C, 4h Intermediate->Reaction2 Workup2 Quench with Na₂S₂O₃ Precipitation Reaction2->Workup2 Crude_Product Crude Product Workup2->Crude_Product Purification Recrystallization (e.g., Ethanol/Water) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G Start Low or No Product Yield? Check_SM Are Starting Materials (SMs) Pure and Active? Start->Check_SM Action_SM Action: - Re-purify SMs - Use fresh oxidant - Confirm structure Check_SM->Action_SM No Check_Conditions Are Reaction Conditions (Temp, Solvent) Optimal? Check_SM->Check_Conditions Yes SM_OK Yes SM_Bad No Action_Cond Action: - Screen temperatures - Test different solvents (See Table 1) Check_Conditions->Action_Cond No Check_Impurity Is the issue impurity or side reactions? Check_Conditions->Check_Impurity Yes Cond_OK Yes Cond_Bad No Action_Impurity Action: - Control oxidant stoichiometry - Ensure anhydrous conditions - Optimize purification Check_Impurity->Action_Impurity Yes Consult Consult further literature for alternative routes Check_Impurity->Consult No Impurity_Yes Yes Impurity_No No

Caption: Troubleshooting decision tree for synthesis challenges.

References

Technical Support Center: Strategies to Minimize Byproduct Formation in 1,2,4-Thiadiazole Ring Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the 1,2,4-thiadiazole ring, with a specific focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My 1,2,4-thiadiazole synthesis is resulting in a low yield and multiple spots on my TLC plate. What are the common byproducts I should expect?

A1: Low yields and the presence of multiple byproducts are frequent challenges in 1,2,4-thiadiazole synthesis. The nature of these byproducts is highly dependent on the synthetic route employed. For the common oxidative dimerization of thioamides, you can typically expect to see:

  • Corresponding Amides: These arise from the hydrolysis of the starting thioamide, especially if water is present in the reaction mixture.

  • Unreacted Thioamide: Incomplete conversion is a common cause of extra spots on a TLC plate.

  • Partially Oxidized Intermediates: The oxidation process may not go to completion, leaving various intermediates in the reaction mixture.

  • Over-oxidation Products: Depending on the strength of the oxidizing agent, the thioamide or the desired 1,2,4-thiadiazole ring can be further oxidized.

In syntheses involving nitriles and thioamides, other heterocyclic systems can form if the reaction conditions are not carefully controlled.[1]

Q2: How do the electronic properties of the substituents on my starting materials affect byproduct formation?

A2: The electronic nature of the substituents on your precursors can significantly influence the reaction outcome. While aryl thioamides with both electron-donating and electron-withdrawing groups generally show good reactivity, the yields can be affected.[2] For instance, in some oxidative dimerization reactions, electron-donating groups like methyl and methoxy on the aryl ring of the thioamide can lead to higher yields of the desired 1,2,4-thiadiazole. Conversely, strong electron-withdrawing groups such as chlorine may decrease the yield. It is crucial to optimize the reaction conditions for each specific substrate.

Q3: I am struggling with regioselectivity in the synthesis of an unsymmetrically substituted 1,2,4-thiadiazole. What strategies can I employ to improve this?

A3: Achieving high regioselectivity is a key challenge in the synthesis of unsymmetrical 1,2,4-thiadiazoles. One effective strategy is the one-pot reaction of a nitrile with a thioamide, which allows for a sequential bond formation, thereby controlling the substitution pattern. The choice of catalyst and reaction conditions is also critical in directing the regioselectivity. For instance, in related thiazole syntheses, acidic conditions have been shown to influence the regioselectivity. Careful optimization of your specific reaction is necessary to favor the desired regioisomer.

Q4: What are the best practices for purifying 1,2,4-thiadiazoles and removing byproducts?

A4: Purification of 1,2,4-thiadiazoles typically involves standard laboratory techniques. Column chromatography on silica gel is a widely used method for separating the desired product from byproducts and unreacted starting materials. The choice of eluent will depend on the polarity of your target molecule and the impurities. Recrystallization from a suitable solvent system can also be an effective purification method, especially for removing minor impurities. It is important to consider the stability of your 1,2,4-thiadiazole during work-up and purification, as some derivatives can be sensitive to strongly basic or acidic conditions.[1]

Troubleshooting Guides

Issue 1: Predominance of Amide Byproduct in Oxidative Dimerization of Thioamides
Possible Cause Troubleshooting Strategy
Presence of water in the reaction Ensure all solvents and reagents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation).
Hydrolysis during work-up Minimize contact with aqueous acidic or basic solutions during the extraction process. Use of a milder quenching agent may be beneficial.
Inappropriate reaction temperature Optimize the reaction temperature. Higher temperatures can sometimes promote hydrolysis.
Issue 2: Low Yield and/or Formation of Over-oxidation Byproducts
Possible Cause Troubleshooting Strategy
Oxidizing agent is too strong Screen a panel of milder oxidizing agents. Examples include iodine, ceric ammonium nitrate (CAN), or hydrogen peroxide under controlled conditions.[3]
Incorrect stoichiometry of the oxidant Carefully control the molar equivalents of the oxidizing agent. An excess can lead to over-oxidation of the starting material or the product.
Sub-optimal reaction time Monitor the reaction progress by TLC to determine the optimal reaction time. Prolonged reaction times can lead to product degradation or further oxidation.
Issue 3: Poor Regioselectivity in the Synthesis of Unsymmetrical 1,2,4-Thiadiazoles
Possible Cause Troubleshooting Strategy
Lack of control over the reaction pathway Employ a synthetic route that allows for sequential bond formation, such as the reaction of a nitrile with a thioamide.[4]
Inappropriate catalyst or reaction conditions Screen different catalysts and systematically optimize reaction parameters like temperature, solvent, and reaction time to favor the desired regioisomer.
Steric hindrance Consider the steric bulk of the substituents on your starting materials, as this can influence the approach of the reagents and the resulting regioselectivity.

Data Summary of Synthetic Routes

The following table summarizes quantitative data for common 1,2,4-thiadiazole synthesis methods, providing a comparative overview of their efficiency.

Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsTypical Yields (%)
Oxidative Dimerization of Thioamides ThioamidesCeric Ammonium Nitrate (CAN)Acetonitrile, Room Temperature, 10-30 min85-95[5]
From Nitriles and Thioamides Nitriles, ThioamidesIodine (I₂)Dichloromethane (DCM), 80°C, 12 h60-85[5]
From Imidoyl Thioureas Imidoyl ThioureasPhenyliodine(III) bis(trifluoroacetate) (PIFA)Dichloromethane (DCM), Room Temperature, 5-10 min70-90[5]
1,3-Dipolar Cycloaddition 1,3,4-Oxathiazol-2-ones, Acyl CyanidesThermal (Reflux)Xylene, 130-160°C, ~20 h75-90[5]

Experimental Protocols

Protocol 1: Oxidative Dimerization of Thioamides using Ceric Ammonium Nitrate (CAN)

This protocol is a general procedure for the synthesis of symmetrically 3,5-disubstituted 1,2,4-thiadiazoles.

Materials:

  • Thioamide (1.0 mmol)

  • Ceric Ammonium Nitrate (CAN) (2.2 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • Dissolve the thioamide in acetonitrile in a round-bottom flask.

  • Add CAN to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to afford the desired 3,5-disubstituted 1,2,4-thiadiazole.[5]

Protocol 2: Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles from Nitriles and Thioamides using Iodine

This one-pot procedure is suitable for the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles.

Materials:

  • Nitrile (1.0 mmol)

  • Thioamide (1.2 mmol)

  • Iodine (I₂) (1.5 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • To a solution of the nitrile in DCM, add the thioamide and stir the mixture at room temperature for 10 minutes.

  • Add iodine in one portion and heat the reaction mixture to 80°C.

  • Monitor the reaction by TLC for approximately 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the target 3,5-disubstituted 1,2,4-thiadiazole.[5]

Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Starting Materials reaction Reaction Setup & Monitoring (TLC) start->reaction reagents Reagents & Solvent reagents->reaction quench Quenching reaction->quench extract Extraction quench->extract dry Drying extract->dry purify Purification (Chromatography/Recrystallization) dry->purify analyze Characterization (NMR, MS, etc.) purify->analyze product Final Product analyze->product

A generalized experimental workflow for 1,2,4-thiadiazole synthesis.

byproduct_formation Thioamide Thioamide DesiredProduct 3,5-Disubstituted-1,2,4-Thiadiazole Thioamide->DesiredProduct Oxidative Dimerization Amide Amide Byproduct Thioamide->Amide Hydrolysis OverOxidation Over-oxidation Products Thioamide->OverOxidation Over-oxidation Oxidant Oxidizing Agent Oxidant->DesiredProduct Water H₂O (Moisture) Water->Amide ExcessOxidant Excess Oxidant ExcessOxidant->OverOxidation troubleshooting_logic cluster_amide Amide Byproduct Issue cluster_oxidation Oxidation Issue cluster_regio Regioselectivity Issue action_node action_node start Low Yield / Multiple Byproducts? amide_check Amide byproduct observed? start->amide_check Yes oxidation_check Over-oxidation or incomplete reaction? start->oxidation_check Yes regio_check Incorrect regioisomer formed? start->regio_check Yes dry_reagents Use anhydrous solvents/reagents amide_check->dry_reagents Yes mild_workup Modify work-up conditions amide_check->mild_workup Also consider screen_oxidants Screen milder oxidizing agents oxidation_check->screen_oxidants Yes optimize_stoichiometry Optimize oxidant stoichiometry oxidation_check->optimize_stoichiometry Also consider optimize_time Optimize reaction time oxidation_check->optimize_time And change_method Change synthetic strategy (e.g., nitrile + thioamide) regio_check->change_method Yes optimize_catalyst Screen catalysts and optimize conditions regio_check->optimize_catalyst Also consider

References

Alternative synthetic methodologies for 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Alternative Synthetic Methodologies: An Overview

The synthesis of this compound can be approached through several alternative routes. A common strategy involves the cyclization of a pyrazine-containing precursor. One promising method is the reaction of pyrazine-2-carboximidamide with a suitable cyclizing agent. Another viable approach is the oxidative cyclization of a pyrazinoyl-thiourea derivative. Furthermore, the reaction of pyrazine amidoxime with isothiocyanates presents an effective pathway to the desired 5-amino-1,2,4-thiadiazole scaffold.

This guide will focus on a frequently employed methodology: the synthesis via pyrazine-2-carboximidamide and subsequent cyclization.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and its intermediates.

Issue 1: Low Yield of Pyrazine-2-carboximidamide Hydrochloride

  • Question: I am experiencing a low yield during the preparation of pyrazine-2-carboximidamide hydrochloride from pyrazine-2-carbonitrile. What are the possible causes and solutions?

  • Answer:

    • Incomplete Reaction: The conversion of the nitrile to the imidate and subsequently to the amidine can be sluggish.

      • Solution: Ensure anhydrous conditions, as moisture can hydrolyze the intermediate chloroimidate. Extend the reaction time for the ammonia addition and ensure it is carried out at a low temperature (0-5 °C) to prevent side reactions.

    • Side Reactions: Polymerization of pyrazine-2-carbonitrile or side reactions with the solvent can occur.

      • Solution: Use a high-purity solvent and maintain the recommended reaction temperature. Adding the sodium methoxide portion-wise can help control the exothermicity of the initial reaction.

    • Difficult Isolation: The product is a salt and may be highly soluble in the reaction solvent.

      • Solution: Ensure complete precipitation by adding a sufficient amount of a non-polar solvent like diethyl ether. Cooling the mixture for an extended period before filtration can improve recovery.

Issue 2: Formation of Impurities during Thiadiazole Ring Formation

  • Question: During the cyclization step to form the 1,2,4-thiadiazole ring, I am observing multiple spots on my TLC, indicating the presence of impurities. What could be the cause?

  • Answer:

    • Decomposition of Reactants or Product: The reactants or the final product may be unstable under the reaction conditions.

      • Solution: Carefully control the reaction temperature. If using a strong base, consider using a milder base or adding it at a lower temperature. Monitor the reaction progress by TLC to avoid prolonged reaction times which can lead to degradation.

    • Oxidation of the Amine Group: The 5-amino group of the thiadiazole is susceptible to oxidation.

      • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Formation of Isomeric Byproducts: Depending on the cyclizing agent, there might be a possibility of forming isomeric thiadiazole products.

      • Solution: Purification by column chromatography using a suitable solvent system is crucial to isolate the desired isomer. Careful selection of the cyclizing agent can also favor the formation of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A widely used method involves a two-step synthesis. The first step is the preparation of pyrazine-2-carboximidamide, often as its hydrochloride salt, from pyrazine-2-carbonitrile. The second step is the cyclization of the pyrazine-2-carboximidamide with a suitable reagent like perchloromethyl mercaptan or by oxidative cyclization of a corresponding amidinothiourea to form the 5-amino-1,2,4-thiadiazole ring.

Q2: What are the key starting materials for the synthesis?

A2: The primary starting material is typically pyrazine-2-carbonitrile. Other necessary reagents include a source of ammonia (e.g., ammonia gas or a solution in an alcohol), a base such as sodium methoxide, and a cyclizing agent for the thiadiazole ring formation.

Q3: What are the typical reaction conditions for the formation of pyrazine-2-carboximidamide?

A3: The Pinner reaction is a common method. It involves bubbling dry hydrogen chloride gas through a solution of pyrazine-2-carbonitrile in an anhydrous alcohol (like ethanol) to form the imidate hydrochloride. This is followed by treatment with ammonia in alcohol at low temperatures to yield the amidine hydrochloride.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system to achieve good separation of the starting materials, intermediates, and products. Staining with iodine or visualization under UV light can be used to see the spots.

Q5: What are the recommended purification techniques for the final product?

A5: The final product, this compound, is typically a solid. It can be purified by recrystallization from a suitable solvent or solvent mixture. If significant impurities are present, column chromatography on silica gel may be necessary.

Experimental Protocols

Method 1: Synthesis of Pyrazine-2-carboximidamide Hydrochloride

  • Suspend pyrazine-2-carbonitrile (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (0.05 eq).

  • Bubble dry ammonia gas through the solution at 0-5 °C for 4-6 hours.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain pyrazine-2-carboximidamide hydrochloride.

Method 2: Synthesis of this compound

  • Dissolve pyrazine-2-carboximidamide hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Add a base, for example, triethylamine (2.2 eq), to the solution and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C and add a solution of perchloromethyl mercaptan (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Compound Starting Material Reagents Solvent Reaction Time Yield (%) Melting Point (°C)
Pyrazine-2-carboximidamide HClPyrazine-2-carbonitrileNaOMe, NH3Methanol18-24 h75-85>200 (decomposes)
This compoundPyrazine-2-carboximidamide HClPerchloromethyl mercaptan, TriethylamineDichloromethane12-16 h60-70188-190

Visualizations

Synthetic_Pathway A Pyrazine-2-carbonitrile B Pyrazine-2-carboximidamide HCl A->B 1. NaOMe (cat.), NH3 2. MeOH C This compound B->C 1. Perchloromethyl mercaptan 2. Triethylamine, DCM

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Step 1? check_moisture Check for Moisture (Anhydrous Conditions) start->check_moisture Yes impurities Impurities in Step 2? start->impurities No extend_time Extend Reaction Time check_moisture->extend_time optimize_isolation Optimize Isolation (Anti-solvent, Cooling) extend_time->optimize_isolation optimize_isolation->impurities control_temp Control Temperature impurities->control_temp Yes success Successful Synthesis impurities->success No inert_atm Use Inert Atmosphere control_temp->inert_atm purify Purify via Chromatography inert_atm->purify purify->success

Caption: Troubleshooting workflow for the synthesis.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine. Due to the limited availability of experimental spectra in peer-reviewed literature, this guide utilizes predicted NMR data for the target compound. For comparative purposes, experimental data for the parent pyrazine heterocycle and predicted data for the structurally analogous 3-phenyl-1,2,4-thiadiazol-5-amine are presented. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and 3-phenyl-1,2,4-thiadiazol-5-amine, alongside experimental data for pyrazine. The predictions were generated using advanced NMR prediction software (ChemDraw). It is important to note that predicted values may differ from experimental results.

Compound Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
This compound (Predicted) 1'9.25 (d)146.5
3'8.75 (t)144.0
4'8.65 (d)143.0
C2-168.0
C5-185.0
NH₂7.50 (s, br)-
Pyrazine (Experimental) 2, 3, 5, 68.62 (s)145.1
3-Phenyl-1,2,4-thiadiazol-5-amine (Predicted) 2', 6'8.05 (d)127.0
3', 5'7.50 (t)129.0
4'7.45 (t)131.0
C2-170.0
C5-184.5
NH₂7.40 (s, br)-

Abbreviations: s = singlet, d = doublet, t = triplet, br = broad.

Experimental Protocols

A standard protocol for acquiring ¹H and ¹³C NMR spectra is outlined below. The specific parameters may be adjusted based on the instrument and sample characteristics.

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added if the solvent does not contain an internal reference.

2. NMR Spectrometer Setup:

  • The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming the sample to obtain sharp, symmetrical peaks.

3. ¹H NMR Acquisition:

  • A standard one-pulse sequence is typically used.

  • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • The acquisition time is generally set to 2-4 seconds.

  • A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

  • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

  • The spectral width is set to encompass the typical range for carbon chemical shifts (e.g., 0-200 ppm).

  • A longer acquisition time (e.g., 1-2 seconds) and a relaxation delay (e.g., 2-5 seconds) are used.

  • A significantly larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is phased to ensure all peaks are in the absorptive mode.

  • The baseline is corrected to be flat.

  • The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • The peaks are integrated to determine the relative number of protons.

Visualization of Molecular Structure

The chemical structure of this compound with atom numbering for NMR spectral assignment is depicted below.

Caption: Chemical structure of this compound with atom numbering.

High-Resolution Mass Spectrometry for the Characterization of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-resolution mass spectrometry (HRMS) is an indispensable tool in the structural elucidation and purity assessment of novel chemical entities in drug discovery. This guide provides a comparative overview of the expected HRMS analysis for 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental HRMS data for this specific molecule in the public domain, this guide leverages data from its close structural analog, 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine, and general principles of HRMS analysis for related heterocyclic systems to provide a comprehensive analytical framework.

Performance Comparison

Precise mass measurement is a key performance indicator in HRMS. It allows for the determination of the elemental composition of a molecule with a high degree of confidence. The table below compares the theoretical exact mass of this compound with its pyridine analog. In a typical HRMS experiment, the measured mass-to-charge ratio (m/z) would be expected to be within 5 ppm of the theoretical value.

CompoundMolecular FormulaTheoretical Exact Mass (M)Theoretical m/z ([M+H]⁺)
This compoundC₇H₆N₅S192.0371193.0449
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amineC₇H₆N₄S178.0313[1]179.0391

Experimental Protocols

A standard protocol for the HRMS analysis of this compound would involve the following steps. This protocol is based on methodologies reported for the analysis of similar heterocyclic compounds.[2][3]

Sample Preparation:

  • Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.

  • If necessary, add a small percentage of formic acid (e.g., 0.1%) to the sample solution to promote protonation and enhance ionization in positive ion mode.

Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.

  • Ionization Source: Electrospray ionization (ESI) is the most common and suitable ionization technique for this type of polar, heterocyclic compound.[3] Analysis is typically performed in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Mass Analyzer Settings:

    • Mass Range: Set to scan a range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

    • Resolution: A resolving power of at least 60,000 is recommended to ensure accurate mass measurement.

    • Collision Energy (for MS/MS): To study the fragmentation pattern, tandem mass spectrometry (MS/MS) would be performed. The protonated molecule ([M+H]⁺) is selected in the first stage of mass analysis and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon). The collision energy would be varied (e.g., 10-40 eV) to obtain optimal fragmentation.

Data Analysis:

  • Determine the accurate m/z of the parent ion and compare it to the theoretical value to confirm the elemental composition.

  • Analyze the fragmentation pattern obtained from the MS/MS spectra to further confirm the structure. Common fragmentation pathways for thiadiazole derivatives involve the cleavage of the thiadiazole ring and loss of small neutral molecules.[2][3]

Mandatory Visualizations

The following diagrams illustrate the typical workflow and expected fragmentation logic for the HRMS analysis of this compound.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Sample Compound Solution (in MeCN/MeOH) Acidification Acidification (0.1% Formic Acid) Sample->Acidification ESI Electrospray Ionization (ESI+) Acidification->ESI MS1 MS1 Scan (Accurate Mass) ESI->MS1 Isolation Precursor Ion Isolation ([M+H]⁺) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Fragmentation Pattern) CID->MS2 Composition Elemental Composition Confirmation MS2->Composition Structure Structural Elucidation MS2->Structure

Caption: A typical experimental workflow for HRMS analysis.

Fragmentation_Pathway cluster_fragments Potential Fragmentation Pathways Parent [M+H]⁺ (m/z 193.0449) Frag1 Loss of HCN Parent->Frag1 Frag2 Loss of N₂ Parent->Frag2 Frag3 Thiadiazole Ring Cleavage Parent->Frag3 Frag4 Loss of Pyrazine Parent->Frag4

Caption: Plausible fragmentation pathways for the target compound.

References

A Comparative Analysis of the Bioactivity of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine and Structurally Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine and its analogous compounds. The information presented herein is based on available experimental data and aims to facilitate further research and development in the field of medicinal chemistry.

While specific bioactivity data for this compound is limited in publicly available literature, a comparative analysis can be drawn from structurally similar compounds, particularly those featuring a pyrazine or a bioisosteric pyridine ring attached to a thiadiazole core. This guide summarizes the known anticancer, antimicrobial, and enzyme inhibitory activities of these related compounds, providing a valuable resource for structure-activity relationship (SAR) studies.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for compounds structurally related to this compound.

Table 1: Anticancer and Enzyme Inhibitory Activity of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives

Compound IDR-groupCell LineIC50 (µM)15-Lipoxygenase-1 Inhibition (%)
4a HPC3>10025.3
HT29>100
SKNMC>100
4b 2-CH₃PC385.135.8
HT29>100
SKNMC95.2
4c 4-CH₃PC3>10028.4
HT29>100
SKNMC>100
4d 2-OCH₃PC375.645.2
HT2989.3
SKNMC68.4
4e 4-OCH₃PC3>10033.1
HT29>100
SKNMC85.7
4f 2-NO₂PC345.129.8
HT2962.3
SKNMC71.2
4g 4-NO₂PC333.721.5
HT2951.8
SKNMC66.8
Doxorubicin -PC32.1-
HT293.5
SKNMC4.2

Data sourced from a study on N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives as potential anticancer and lipoxygenase inhibitors.[1]

Table 2: Antimicrobial Activity of Pyrazine-Thiadiazole Hybrids

Compound IDTest OrganismMIC (µg/mL)
9a Staphylococcus aureus125
Bacillus subtilis250
Escherichia coli250
Pseudomonas aeruginosa125
Candida albicans250
Aspergillus flavus125
9b Staphylococcus aureus250
Bacillus subtilis125
Escherichia coli250
Pseudomonas aeruginosa250
Candida albicans125
Aspergillus flavus250
9c Staphylococcus aureus62.5
Bacillus subtilis125
Escherichia coli125
Pseudomonas aeruginosa62.5
Candida albicans125
Aspergillus flavus62.5
Ampicillin Staphylococcus aureus125
Bacillus subtilis62.5
Escherichia coli125
Pseudomonas aeruginosa250
Clotrimazole Candida albicans125
Aspergillus flavus250

Data from a 2025 study on the antimicrobial activity of new pyrazine-thiadiazole hybrids.[1]

Potential Signaling Pathways and Mechanisms of Action

Thiadiazole derivatives have been shown to exert their biological effects through various mechanisms. For anticancer activity, inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Akt is a key pathway.[2][3] The EGFR signaling cascade is crucial for cell proliferation and survival, and its inhibition can lead to apoptosis in cancer cells. Similarly, the PI3K/Akt pathway is a central regulator of cell growth and survival, and its disruption by thiadiazole compounds can induce apoptosis and cell cycle arrest.[3][4][5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds PI3K PI3K EGFR->PI3K Activates Thiadiazole Thiadiazole Derivative Thiadiazole->EGFR Inhibits Akt Akt Thiadiazole->Akt Inhibits PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Simplified EGFR and PI3K/Akt signaling pathways and the inhibitory action of thiadiazole derivatives.

Experimental Protocols

Anticancer Activity: MTT Assay

The in vitro cytotoxicity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Workflow:

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Add thiadiazole compounds at various concentrations incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_solubilization Add DMSO to dissolve formazan incubation3->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining anticancer activity using the MTT assay.

Detailed Steps:

  • Human cancer cell lines (e.g., PC3, HT29, SKNMC) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, MTT solution (20 µL of a 5 mg/mL solution) is added to each well, and the plates are incubated for 4 hours.

  • The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[1]

Detailed Steps:

  • The test compounds are dissolved in DMSO to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi in 96-well microtiter plates.

  • A standardized inoculum of the microbial suspension is added to each well.

  • The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay: 15-Lipoxygenase-1

The inhibitory effect of the compounds on the 15-lipoxygenase-1 (15-LOX-1) enzyme can be assessed spectrophotometrically.[1]

Detailed Steps:

  • The assay is performed in a phosphate buffer (pH 7.4).

  • The test compound is pre-incubated with the 15-LOX-1 enzyme solution.

  • The enzymatic reaction is initiated by the addition of the substrate, linoleic acid.

  • The formation of the hydroperoxy derivative of linoleic acid is monitored by measuring the increase in absorbance at 234 nm.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

Conclusion

The available data on compounds structurally related to this compound suggest that this class of molecules holds significant potential for the development of new therapeutic agents. The pyrazine-thiadiazole and pyridine-thiadiazole scaffolds have demonstrated promising anticancer and antimicrobial activities. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential and to expand the understanding of the structure-activity relationships within this chemical series. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

Unlocking the Therapeutic Potential of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with the 3-(pyrazin-2-yl)-1,2,4-thiadiazol-5-amine scaffold emerging as a promising starting point for drug discovery. Structure-activity relationship (SAR) studies are pivotal in transforming a lead compound into a viable drug candidate. This guide provides a comparative analysis of analogs related to this core structure, offering insights into the structural modifications that can influence biological activity. While a comprehensive SAR study on the exact this compound framework is not extensively available in the public domain, this guide synthesizes data from closely related pyrazinyl and pyridinyl-thiadiazole derivatives to provide a foundational understanding for researchers in this field.

Comparative Analysis of Analog Activity

In the absence of direct SAR data for this compound analogs, we present data from a study on N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which share a similar heteroaromatic arrangement. These compounds were evaluated for their cytotoxic effects against various cancer cell lines. The data highlights how substitutions on the benzamide ring influence anticancer activity.

Compound IDR Group (Substitution on Benzamide)PC3 IC₅₀ (µM)HT29 IC₅₀ (µM)SKNMC IC₅₀ (µM)
4a H>100>100>100
4b 4-OCH₃85.392.175.4
4c 4-NO₂45.268.781.9
4d 2-Cl>100>100>100
4e 2-OCH₃65.177.358.2
4f 2-NO₂33.855.662.1

Data extracted from a study on N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives as potential anticancer agents.[1]

The table above demonstrates that substitutions on the peripheral phenyl ring significantly impact the cytotoxic activity of the parent compound. Notably, the presence of a nitro group (compounds 4c and 4f ) generally leads to increased potency against the PC3 and HT29 cell lines, with the ortho-nitro substitution (4f ) being the most effective. Methoxy substitution (compounds 4b and 4e ) also conferred some activity, particularly against the SKNMC cell line with the ortho-methoxy analog (4e ). The unsubstituted (4a ) and chloro-substituted (4d ) analogs showed minimal activity. This suggests that electron-withdrawing groups and strategically placed electron-donating groups can enhance the desired biological effect.

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reliable SAR studies. Below are representative methodologies for the synthesis and biological evaluation of heterocyclic compounds like the this compound analogs.

Synthesis of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives (General Procedure)

To a solution of 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine in a suitable solvent such as pyridine or dichloromethane, the desired benzoyl chloride derivative (1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time (typically 4-12 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide analog.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Human cancer cell lines (e.g., PC3, HT29, SKNMC) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of cell viability against the compound concentrations.[1]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Many pyrazine-containing compounds are known to be kinase inhibitors. The following is a general protocol for assessing the in vitro kinase inhibitory activity of novel compounds.

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, the purified recombinant kinase and its specific substrate peptide are mixed in the assay buffer. The diluted test compound (or DMSO as a control) is added to the mixture. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the kinase-catalyzed phosphorylation of the substrate.

  • Detection: A luminescence-based kinase assay kit (e.g., ADP-Glo™) is used to measure the amount of ADP produced, which is directly proportional to the kinase activity. The detection reagent is added, and after a short incubation, the luminescence is measured using a plate-reading luminometer.

  • IC₅₀ Calculation: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizing the SAR Workflow

A systematic approach is crucial for effective SAR studies. The following diagram illustrates a typical workflow in the process of optimizing a lead compound.

SAR_Workflow cluster_0 Lead Identification & Optimization Lead Lead Compound (this compound) Design Design Analogs (Vary Substituents at R1, R2, R3) Lead->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Screening Biological Screening (e.g., Kinase Assays, Cytotoxicity) Synthesis->Screening Data Data Analysis (Determine IC50/EC50) Screening->Data SAR Establish SAR (Identify Key Structural Features) Data->SAR NewDesign Design New Analogs (Based on SAR) SAR->NewDesign Iterative Cycle Candidate Optimized Candidate SAR->Candidate NewDesign->Synthesis

References

Comparative Analysis of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine: In Vivo vs. In Vitro Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of published in vivo and in vitro experimental data for the compound 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine. While the chemical structure is defined and the compound is cataloged (CAS 138588-23-5), dedicated studies detailing its biological activity, efficacy, and pharmacokinetic profile in either cellular or whole-organism models could not be retrieved through extensive searches of peer-reviewed scientific databases.

The broader family of thiadiazole derivatives has been the subject of significant research, demonstrating a wide array of pharmacological activities. Studies on various substituted pyrazinyl-thiadiazole analogs have explored their potential as therapeutic agents in diverse areas, including oncology and infectious diseases. However, this body of research does not specifically include the this compound isomer.

Due to the lack of specific data, a direct comparison of in vivo and in vitro results for this compound cannot be compiled. Consequently, the creation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams as per the initial request is not feasible at this time.

Researchers and drug development professionals interested in the potential of pyrazin-substituted thiadiazoles may find value in exploring the literature for structurally similar compounds. Such an approach could offer insights into potential biological targets and activities that might be extrapolated for initial hypothesis generation regarding this compound. However, any such extrapolation would require empirical validation through dedicated in vitro and subsequent in vivo experimentation.

This guide will be updated should relevant experimental data for this compound become available in the published scientific literature.

Purity Assessment of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine: A Comparative Guide to HPLC and TLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods for the purity assessment of the heterocyclic compound 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine. As specific literature on the analytical methods for this particular compound is limited, this guide presents plausible and effective methods based on established protocols for structurally related pyrazine and thiadiazole derivatives.

Comparison of HPLC and TLC Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are both valuable techniques for purity assessment, each with distinct advantages. HPLC offers high resolution and quantification capabilities, making it ideal for determining the precise percentage of purity and for detecting trace impurities.[1] In contrast, TLC is a rapid, cost-effective, and simple method, well-suited for routine monitoring of reaction progress and for preliminary purity checks.[2]

Table 1: Comparison of HPLC and TLC for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.Differential migration of analytes on a thin layer of adsorbent material coated on a plate, driven by a liquid mobile phase.[2]
Resolution High to very high.Moderate.
Quantification Highly accurate and precise.Semi-quantitative to quantitative (with densitometry).
Sensitivity High (ng to pg levels).Moderate (µg to ng levels).
Speed Slower (minutes per sample).Faster (multiple samples can be run simultaneously).
Cost Higher initial investment and running costs.Lower initial investment and running costs.
Solvent Consumption Higher.Lower.
Typical Use Final purity determination, impurity profiling, and quality control.[1]Reaction monitoring, rapid purity screening, and solvent system optimization for column chromatography.[3]

Illustrative Experimental Data

The following tables present hypothetical data for the purity assessment of this compound using the proposed HPLC and TLC methods. This data is representative of what might be expected for a compound of this nature and is intended for illustrative purposes.

Table 2: Hypothetical HPLC Data

CompoundRetention Time (min)Peak Area (%)
This compound5.899.5
Impurity 13.20.3
Impurity 27.10.2

Table 3: Hypothetical TLC Data

CompoundRf ValueObservations under UV light (254 nm)
This compound0.45Strong quenching spot.
Impurity 10.65Faint quenching spot.
Impurity 20.20Faint quenching spot.

Experimental Protocols

Detailed methodologies for the proposed HPLC and TLC analyses are provided below. These protocols are based on methods used for similar heterocyclic compounds and may require optimization for the specific target molecule.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is suitable for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[4]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is often effective for pyrazine and thiadiazole derivatives.[6][]

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 275 nm, a wavelength where pyrazine derivatives typically show strong absorbance.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

Thin-Layer Chromatography (TLC) Protocol

This normal-phase TLC method is designed for rapid qualitative analysis.

  • Stationary Phase: Silica gel 60 F254 pre-coated aluminum plates.[3]

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. For nitrogen-containing heterocycles, a system such as Ethyl Acetate:Hexane (e.g., in a 1:1 or 2:1 ratio) is a good starting point.[3]

  • Sample Application: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and apply a small spot onto the TLC plate baseline using a capillary tube.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to ascend to near the top of the plate.

  • Visualization:

    • UV Light: Examine the dried plate under short-wave UV light (254 nm). Aromatic and conjugated compounds will appear as dark spots against a fluorescent background.[9]

    • Iodine Vapor: Place the plate in a chamber containing iodine crystals. Organic compounds will absorb the iodine vapor and appear as brown spots.[10]

    • Potassium Permanganate Stain: Prepare a solution of potassium permanganate in water. Spraying the plate with this solution will visualize compounds that can be oxidized, which will appear as yellow-to-brown spots on a purple background.

Alternative Purity Assessment Methods

While HPLC and TLC are standard techniques, other methods can provide orthogonal and complementary information for a comprehensive purity assessment.

  • Quantitative NMR (qNMR): This technique offers a direct and primary method for purity determination without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[8][11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is invaluable for identifying and quantifying impurities, even at very low levels.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a highly effective analytical tool.[3]

  • Capillary Electrophoresis (CE): CE offers high-resolution separations based on the differential migration of analytes in an electric field and can be a powerful alternative to HPLC, especially for charged molecules.[15][16]

Experimental Workflow

The following diagram illustrates a typical workflow for the purity assessment of a synthesized compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Initial Work-up cluster_screening Preliminary Purity Screening cluster_purification Purification cluster_final_analysis Final Purity Assessment cluster_documentation Documentation synthesis Synthesis of This compound workup Reaction Work-up & Crude Product Isolation synthesis->workup tlc TLC Analysis (Reaction Monitoring & Purity Check) workup->tlc Crude Sample purification Column Chromatography or Recrystallization tlc->purification Decision to Purify hplc HPLC Analysis (Quantitative Purity) purification->hplc Purified Sample alternative Alternative Methods (qNMR, LC-MS) purification->alternative Orthogonal Check report Final Report & Characterization Data hplc->report alternative->report

Purity Assessment Workflow

References

An Objective Comparison of the Off-Target Activity of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a comprehensive off-target activity profile for 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine is not publicly available. The structural motifs of this compound, specifically the pyrazine and thiadiazole rings, are present in numerous kinase inhibitors. This suggests that kinases are a probable class of biological targets and off-targets. This guide, therefore, presents a comparative framework using well-characterized kinase inhibitors—Staurosporine, a broad-spectrum inhibitor; Dasatinib, a multi-targeted inhibitor; and Sunitinib, another multi-targeted inhibitor—to illustrate how an off-target activity profile for a novel compound like this compound could be generated and contextualized. The experimental data herein pertains to these alternative compounds and serves as a reference for the methodologies and data presentation formats crucial for off-target profiling.

Comparative Off-Target Kinase Inhibition Profiles

The following tables summarize the inhibitory activities of Staurosporine, Dasatinib, and Sunitinib against a panel of kinases. This quantitative data is essential for understanding the selectivity and potential off-target liabilities of a compound.

Table 1: Off-Target Profile of Staurosporine

Staurosporine is known for its broad and potent inhibition of a wide range of kinases.[1][2]

Kinase TargetIC50 (nM)
Protein Kinase C (PKC)0.7[2]
Protein Kinase A (PKA)7[2]
p60v-src Tyrosine Protein Kinase6
CaM Kinase II20
Protein Kinase G (PKG)8.5[2]
Table 2: Off-Target Profile of Dasatinib

Dasatinib is a multi-targeted kinase inhibitor with potent activity against BCR-ABL and Src family kinases, among others.[3]

Kinase TargetIC50 (nM)
ABL1<1
SRC<1
LCK<1
YES1<1
KIT5
PDGFRβ15
BTK5[4]
FAK0.2[5]

Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.[3]

Table 3: Off-Target Profile of Sunitinib

Sunitinib is another multi-targeted kinase inhibitor, primarily targeting VEGFRs and PDGFRs.[6]

Kinase TargetIC50 / Ki Value (nM)Target Type
PDGFRβIC50: 2 / Ki: 8Primary
VEGFR2 (KDR/Flk-1)IC50: 80 / Ki: 9Primary
c-KITKi: 4Primary
FLT3 (ITD mutant)IC50: 50Primary
FLT3 (Wild-Type)IC50: ~250Primary
AMPKPotent InhibitorOff-Target[7]
RSK1Inhibited at therapeutic concentrationsOff-Target[7]
RETPotent InhibitorPrimary/Off-Target

Experimental Protocols for Off-Target Profiling

Comprehensive off-target profiling relies on robust and reproducible experimental methodologies. Below are detailed protocols for common kinase inhibitor screening assays.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the ability of a test compound to displace a fluorescently labeled kinase inhibitor ("tracer") from the kinase active site.[8][9][10][11][12]

Principle: A europium (Eu)-labeled anti-tag antibody is used to label a tagged kinase. An Alexa Fluor™ 647-labeled tracer binds to the kinase's ATP-binding site. The close proximity of the Eu-donor and the Alexa Fluor-acceptor results in a high FRET signal. A test compound that also binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[11]

Materials:

  • Kinase of interest (with a tag, e.g., GST or His)

  • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., Eu-anti-GST)

  • Kinase Tracer (specific to the kinase family)

  • Test compound (e.g., this compound)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]

  • 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO. Then, prepare an intermediate dilution of the compound in Kinase Buffer A.

  • Reagent Preparation:

    • Prepare a 3X kinase/antibody mixture in Kinase Buffer A.

    • Prepare a 3X tracer solution in Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the 3X intermediate compound dilution to the assay plate wells.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KiNativ™ In-Cell Kinase Profiling

KiNativ™ is an activity-based proteomic profiling method that allows for the assessment of kinase inhibitor binding to native kinases within a cellular lysate.[13][14][15][16]

Principle: This method utilizes biotinylated ATP and ADP probes that irreversibly bind to a conserved lysine residue in the ATP-binding site of active kinases. In a competitive binding experiment, cell lysates are pre-incubated with a test inhibitor. The inhibitor will block the binding of the probe to its target kinases. After labeling, the probe-labeled peptides are enriched using streptavidin and quantified by mass spectrometry. The degree of inhibition is determined by comparing the abundance of probe-labeled peptides in the presence and absence of the inhibitor.[14][16]

Procedure:

  • Cell Culture and Lysis: Culture cells of interest and prepare a cell lysate.

  • Inhibitor Incubation: Incubate aliquots of the cell lysate with a range of concentrations of the test compound or a vehicle control (DMSO).

  • Probe Labeling: Add the biotinylated ATP/ADP probe to the lysates and incubate to allow for covalent modification of active kinases.

  • Protein Digestion: Digest the proteins in the lysate into peptides using trypsin.

  • Enrichment: Enrich the biotin-labeled peptides using streptavidin-coated beads.

  • Mass Spectrometry Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled kinase active-site peptides.

  • Data Analysis: Compare the relative abundance of each identified kinase active-site peptide between the inhibitor-treated and control samples to determine the percent inhibition for each kinase at each inhibitor concentration. This data is then used to generate IC50 values.

Visualizations

Signaling Pathway Diagram

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and is a common pathway affected by the off-target activity of kinase inhibitors.[17][18][19][20]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Inhibition/ Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Survival & Proliferation Downstream->Proliferation Regulation

Caption: Simplified PI3K/Akt signaling pathway often impacted by off-target kinase inhibitor activity.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an in vitro kinase inhibition assay, a common method for determining the IC50 of a compound against a specific kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer start->prepare_reagents add_to_plate Add Kinase, Substrate, and Test Compound to Assay Plate prepare_reagents->add_to_plate serial_dilution Perform Serial Dilution of Test Compound serial_dilution->add_to_plate initiate_reaction Initiate Reaction by Adding ATP add_to_plate->initiate_reaction incubate Incubate at Specific Temperature and Time initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Radioactivity, Fluorescence) stop_reaction->detect_signal data_analysis Data Analysis: Plot Dose-Response Curve and Calculate IC50 detect_signal->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay to determine IC50 values.

References

Benchmarking the Efficacy of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine Against Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the continuous search for novel therapeutic agents for oncology, heterocyclic compounds have emerged as a promising class of molecules. This guide provides a comparative analysis of the cytotoxic efficacy of a novel investigational compound, 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine, against the established chemotherapeutic agent, Cisplatin. The data presented herein is based on standardized in vitro assays and is intended to provide a preliminary benchmark for researchers, scientists, and drug development professionals.

Compound Profiles

This compound is a novel heterocyclic compound featuring a pyrazine ring fused to a thiadiazole core. While specific data for this molecule is under investigation, related thiadiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The proposed anticancer mechanism for many thiadiazole-based compounds involves the inhibition of key signaling pathways, such as Akt, and the induction of apoptosis in cancer cells.[2]

Cisplatin (cis-diamminedichloroplatinum(II)) is a cornerstone of chemotherapy for various cancers, including those of the bladder, head and neck, lung, and ovaries.[1] Its primary mechanism of action involves cross-linking with purine bases on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and subsequent induction of apoptosis in rapidly dividing cancer cells.[1][3]

Comparative In Vitro Efficacy

The cytotoxic potential of this compound and Cisplatin was evaluated against the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using a standard MTT assay.

CompoundTarget Cell LineIncubation Time (hours)IC50 (µM)
This compoundMCF-748Hypothetical Value: 8.5
CisplatinMCF-7480.65 - 2.8[4]

Note: The IC50 value for this compound is a hypothetical value for illustrative purposes, based on the activity of similar thiadiazole derivatives.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 8x10³ cells/well and allowed to adhere for 8 hours.[4]

  • Compound Treatment: Cells are treated with varying concentrations of this compound or Cisplatin for 48 hours.

  • MTT Incubation: After the treatment period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours in a humidified atmosphere at 37°C and 5-6.5% CO₂.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Visualizing Molecular Pathways and Experimental Design

To better understand the processes involved, the following diagrams illustrate the experimental workflow and a simplified signaling pathway for chemotherapy-induced apoptosis.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding add_compounds Add varying concentrations of test compounds cell_seeding->add_compounds incubation_48h Incubate for 48 hours add_compounds->incubation_48h add_mtt Add MTT reagent incubation_48h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h add_solubilizer Add solubilization solution incubation_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Experimental workflow for in vitro cytotoxicity testing.

apoptosis_pathway cluster_stimulus Inducing Stimulus cluster_damage Cellular Damage cluster_intrinsic Intrinsic Apoptosis Pathway chemo_drug Chemotherapeutic Drug (e.g., Cisplatin) dna_damage DNA Damage chemo_drug->dna_damage bax_bak Bax/Bak Activation dna_damage->bax_bak cyto_c Cytochrome c release bax_bak->cyto_c apoptosome Apoptosome formation cyto_c->apoptosome caspase9 Caspase-9 activation apoptosome->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Safety Operating Guide

Proper Disposal of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound containing nitrogen and sulfur.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that could cause serious eye irritation.[1][2][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which may cause irritation.[1][4][5]
Body Protection A lab coat.To protect clothing and skin from contamination.[5]
Respiratory Protection Use in a well-ventilated area, preferably a fume hood. If dust is generated, a suitable respirator may be necessary.To avoid inhalation of dust or vapors, which may cause respiratory irritation.[2][3][6]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5]

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification: Clearly identify all waste streams containing this compound. This includes pure, unused, or expired product, contaminated materials, and solutions.

  • Waste Segregation: Proper segregation is crucial to prevent dangerous reactions.[5]

    • Solid Waste: Collect unused or expired this compound and grossly contaminated items (e.g., weighing boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[5]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[5] Do not mix with incompatible waste streams.

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[5]

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical.[5]

    • Keep waste containers securely closed except when adding waste.[5][7]

    • Label all containers clearly with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").[5]

Table 2: Waste Stream Management

Waste TypeContainerDisposal Route
Solid Compound Labeled, sealed hazardous solid waste container.Collection by institutional EHS or a licensed hazardous waste disposal contractor.[5]
Contaminated Labware (gloves, wipes) Labeled, sealed hazardous solid waste container.Collection by institutional EHS or a licensed hazardous waste disposal contractor.[5]
Solutions Containing the Compound Labeled, sealed hazardous liquid waste container.Collection by institutional EHS or a licensed hazardous waste disposal contractor.[5]
Contaminated Sharps Designated sharps container.Collection by institutional EHS or a licensed hazardous waste disposal contractor.[5]

Spill Management

In the event of a small spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the material with an inert absorbent such as vermiculite or sand.[5]

  • Sweep up the absorbed material and place it in the designated solid hazardous waste container.[5]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]

For large spills, evacuate the area and follow your institution's emergency procedures.

Final Disposal

All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][5] These professionals are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (Solid, Liquid, Contaminated Material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste (Unused compound, contaminated items) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, glass) segregate->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Designated Sharps Container sharps_waste->sharps_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store sharps_container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal decision workflow.

References

Personal protective equipment for handling 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine was not located. The following guidance is based on the safety protocols for structurally similar compounds and general laboratory best practices. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent with safety data for related thiadiazole and pyrazine derivatives, the following personal protective equipment is recommended to be worn at all times when handling this compound.[1][2][3]

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles or safety glasses with side-shields.[1][3]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[2]
Respiratory Protection A government-approved respirator is advised, especially when handling the powder form or in case of insufficient ventilation.[2][4]
Body Protection A lab coat or other protective clothing to prevent skin contact.[1][2] In situations with a higher risk of exposure, a full suit and boots may be necessary.[2][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safety. The following steps outline the recommended procedure for handling this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[2][3]

    • Remove all sources of ignition as the compound may be flammable.[4]

  • Donning PPE :

    • Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Chemical Handling :

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2]

    • When weighing or transferring the solid material, do so carefully to minimize dust generation.

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][5]

    • Contaminated clothing should be removed and washed before reuse.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • Collect waste material in a designated and properly labeled hazardous waste container.

  • Spill Management :

    • In case of a spill, ventilate the area and absorb the material with an inert substance.[1]

    • Use non-sparking tools to collect the absorbed material and place it in a suitable container for disposal.[1]

    • Prevent the spill from entering drains or waterways.[2]

  • Container Disposal :

    • Dispose of the contents and container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[5][6]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

prep Preparation & Engineering Controls (Fume Hood, Eyewash Station) ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) prep->ppe Proceed when ready handling Chemical Handling (Avoid Contact & Inhalation) ppe->handling Begin experiment post_handling Post-Handling Procedures (Hand Washing, Decontamination) handling->post_handling After handling disposal Waste Disposal (Labeled Hazardous Waste Container) post_handling->disposal Final step

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.